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Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Profiling of 3-Ethyl-3,9-diazaspiro[5.5]undecane

Executive Summary The transition from planar, sp²-hybridized molecules to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. This "escape from flatland" significantly enhances targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized molecules to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. This "escape from flatland" significantly enhances target selectivity, improves physicochemical properties, and reduces promiscuous off-target binding. At the forefront of this structural evolution is the 3,9-diazaspiro[5.5]undecane core. Specifically, 3-Ethyl-3,9-diazaspiro[5.5]undecane (CAS: 1260832-77-6) serves as a highly versatile, rigid pharmacophore. This technical guide provides an in-depth analysis of the crystallographic profiling of this scaffold, detailing the causal relationships between its 3D geometry and pharmacological utility, alongside a self-validating methodology for single-crystal X-ray diffraction (XRD).

The Pharmacological Rationale for the Spirocyclic Scaffold

The unique geometry of the diazaspiro[5.5]undecane system arises from a single tetrahedral quaternary carbon atom (C6) shared by two piperidine rings. This spiro junction locks the rings in an orthogonal arrangement, projecting functional groups into distinct, predictable spatial vectors.

The pharmacological utility of this scaffold is well-documented across multiple therapeutic domains:

  • Antiviral Therapeutics: Replacement of traditional cyclic carbamates with the 3,9-diazaspiro[5.5]undecane core has led to the discovery of highly potent, orally bioavailable CCR5 antagonists, optimizing both antiviral potency and pharmacokinetic profiles[1].

  • Immunomodulation: Derivatives of this scaffold act as selective γ-aminobutyric acid type A receptor (GABA-A) antagonists. These compounds have been shown to efficiently rescue the inhibition of T cell proliferation, opening new avenues for peripheral immunomodulation[2].

  • Oncology: Recent advancements have identified 3,9-diazaspiro[5.5]undecane compounds as effective inhibitors of geranylgeranyltransferase I (GGTase I), leading to the blockade of cancer cell proliferation via downstream YAP1/TAZ inactivation[3].

Caption: Logical mapping of the 3-Ethyl-3,9-diazaspiro[5.5]undecane structural features.

Crystallographic Profiling & Conformational Dynamics

Single-crystal X-ray diffraction is the definitive technique for elucidating the absolute stereochemistry and conformational preferences of spirocycles. In the solid state, the piperidine/cyclohexane rings of diazaspiro[5.5]undecane derivatives predominantly adopt a dual-chair conformation rather than a twisted boat conformation[4].

Causality of Conformation: The chair form is thermodynamically favored because it minimizes 1,3-diaxial steric clashes and torsional strain. The spiro carbon maintains a nearly perfect tetrahedral geometry (bond angles ~109.5°). The N3-ethyl substitution introduces a lipophilic vector that typically occupies an equatorial position in the crystal lattice to avoid severe 1,3-diaxial interactions with the axial protons of the piperidine ring. Furthermore, crystal packing is heavily stabilized by intermolecular hydrogen bonding (via the N9 secondary amine) and dispersion forces[5].

Quantitative Crystallographic Data

The following table summarizes the structural parameters of representative diazaspiro[5.5]undecane derivatives derived from high-resolution XRD studies, demonstrating the diverse space groups this scaffold can crystallize within.

ParameterMonoclinic System[4]Triclinic System[5]Orthorhombic System[3]
Space Group P2₁/nP-1P2₁2₁2₁
a (Å) 11.5470 (6)8.3734 (19)8.7539 (6)
b (Å) 14.5322 (7)12.382 (3)18.1035 (13)
c (Å) 11.7043 (6)12.871 (3)29.182 (2)
Angles (α, β, γ) α=90°, β=99.31°, γ=90°α=66.6°, β=85.1°, γ=70.6°α=90°, β=90°, γ=90°
Ring Conformation ChairChairChair

Methodology: Single-Crystal X-Ray Diffraction Workflow

To accurately resolve the 3D coordinates of 3-ethyl-3,9-diazaspiro[5.5]undecane, a rigorous, self-validating crystallographic protocol must be employed.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve >99% pure 3-ethyl-3,9-diazaspiro[5.5]undecane (or its hydrochloride salt) in a highly solubilizing inner solvent (e.g., dichloromethane). Place this vial inside a larger closed chamber containing a volatile anti-solvent (e.g., pentane or diethyl ether).

  • Causality: Vapor diffusion allows for an exceptionally slow, controlled rate of supersaturation. This minimizes the rate of nucleation, preventing crystal twinning and defects, which is critical for yielding the singular, highly ordered crystals required for high-resolution diffraction.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a single crystal with uniform birefringence under cross-polarized light. Mount the crystal on a polyimide loop using a minimal amount of paratone oil. Immediately flash-cool the sample to 100 K using a nitrogen cryostream.

  • Causality: Cryocooling drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller factor). This enhances the intensity of high-angle diffraction spots, allowing for a higher resolution data set and protecting the organic crystal from X-ray-induced radiation damage.

Step 3: Data Collection and Integration
  • Procedure: Irradiate the crystal using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation on an area detector diffractometer. Collect full spheres of data using ω and φ scans. Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: Comprehensive reciprocal space coverage ensures high data redundancy. Absorption correction is vital—especially if the compound is crystallized as a hydrochloride salt—to prevent systematic errors in the calculated electron density maps caused by the heavier chloride ions.

Step 4: Structure Solution and Self-Validating Refinement
  • Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation: This protocol acts as a self-validating system. If the assigned molecular model is chemically incorrect (e.g., assigning a nitrogen atom where a carbon should be), the refinement will mathematically fail to converge. A successful, validated structure is confirmed when the final R₁ factor is < 0.05 (indicating >95% agreement between the theoretical model and the experimental raw data) and the CheckCIF report yields no Level A or B alerts.

Caption: Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The 3-ethyl-3,9-diazaspiro[5.5]undecane scaffold represents a highly valuable structural motif in contemporary medicinal chemistry. Through rigorous single-crystal X-ray diffraction analysis, researchers can definitively confirm the chair-conformation and 3D vectoring of this pharmacophore. By adhering to self-validating crystallographic protocols, structural biologists can ensure the highest fidelity of data, seamlessly bridging the gap between solid-state chemistry and rational drug design.

References

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist, PubMed. 1

  • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect, PubMed. 2

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones, Arabian Journal of Chemistry.4

  • The X-Ray single crystal structure and DFT computation of the 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane -1,3,5,9-tetraone, ResearchGate. 5

  • WO2020048829A1 - 3,9-diazaspiro[5.5]undecane compounds, Google Patents. 3

Sources

Exploratory

A Comprehensive Technical Guide to the Stereochemistry of 3-Ethyl-3,9-diazaspiro[5.5]undecane Isomers

Abstract The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, serving as the core for compounds targeting a range of receptors, including GABA-A and µ-opioid receptors.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, serving as the core for compounds targeting a range of receptors, including GABA-A and µ-opioid receptors.[1][2] The introduction of substituents, such as an ethyl group at the N3 position, imparts specific pharmacological properties but also introduces significant stereochemical complexity. This technical guide provides an in-depth exploration of the stereoisomers of 3-Ethyl-3,9-diazaspiro[5.5]undecane. We will dissect the structural basis of its chirality, present detailed, field-proven protocols for the separation of its enantiomers, and describe robust analytical techniques for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the stereochemical outcomes of this important molecular scaffold.

The Imperative of Stereochemistry in Drug Development

In the biological milieu, molecular recognition is fundamentally a three-dimensional process. Biological targets such as enzymes and receptors are themselves chiral, creating a diastereomeric interaction with chiral drug molecules.[3] This stereoselectivity has profound consequences for pharmacology. Enantiomers, while possessing identical physical properties in an achiral environment, can exhibit vastly different pharmacodynamic and pharmacokinetic profiles.[4][5]

One enantiomer, the eutomer, may be responsible for the desired therapeutic activity, while the other, the distomer, could be inactive, possess a different activity, or even be responsible for adverse effects.[3] The tragic case of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, remains a stark reminder of this principle.[3] Therefore, the ability to separate and characterize individual stereoisomers is not merely an academic exercise but a critical step in developing safer and more effective medicines.[4][6] Spirocyclic systems, due to their rigid and well-defined three-dimensional geometry, are particularly valuable scaffolds for designing ligands with high target specificity, making a thorough understanding of their stereochemistry essential.

Structural and Stereochemical Analysis of 3-Ethyl-3,9-diazaspiro[5.5]undecane

The core of the molecule is the spiro[5.5]undecane system, which consists of two six-membered rings joined by a single common carbon atom, C5. This shared atom is the spiro center.

Chiral Center and Enantiomerism

In 3-Ethyl-3,9-diazaspiro[5.5]undecane, the spiro carbon (C5) is a stereogenic center. It is bonded to four different groups, which can be traced around the two distinct piperidine rings. Because the two paths around the rings are non-identical (one ring contains an N-ethyl group while the other contains an N-H group), the spiro atom is chiral. This gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-3-Ethyl-3,9-diazaspiro[5.5]undecane.

G cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_img R_img S_img S_img R_img->S_img Mirror Plane

Caption: The (R) and (S) enantiomers of 3-Ethyl-3,9-diazaspiro[5.5]undecane.

Conformational Isomerism

Each of the two piperidine rings in the spiro system will preferentially adopt a chair conformation to minimize steric strain. This leads to the possibility of different overall conformations, primarily a "double-chair" arrangement. The substituents on the nitrogen atoms (the ethyl group and the hydrogen) can occupy either axial or equatorial positions, leading to different conformers that can interconvert. The conformational preference will significantly impact the molecule's overall shape and how it presents its pharmacophoric features to a biological target.

Synthetic Considerations

A typical synthesis of the 3,9-diazaspiro[5.5]undecane scaffold involves methods like Robinson annelation or intramolecular cyclizations.[7][8] When starting from achiral precursors and without chiral control, these syntheses will invariably produce a 1:1 racemic mixture of the (R)- and (S)-enantiomers. To access single enantiomers, either an asymmetric synthesis (using chiral catalysts or auxiliaries) must be developed, or the resulting racemate must be separated, a process known as resolution. The following sections focus on the latter approach.

Methodologies for Stereoisomer Separation and Resolution

The resolution of the racemic mixture is a critical step for preclinical and clinical evaluation. Two robust and widely applicable methods are chiral chromatography and classical resolution.

Protocol 4.1: Enantioseparation by Chiral Chromatography (HPLC/SFC)

Chiral chromatography is a direct method for separating enantiomers using a chiral stationary phase (CSP).[9][10] The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times. Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[11]

Causality Behind Experimental Choices: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and often provide the best initial success rate for separating chiral amines due to their combination of steric grooves and hydrogen bonding/dipole-dipole interaction sites.[11] A screening approach across several columns and mobile phases is the most efficient way to identify optimal separation conditions.

G A Racemic Mixture (R/S 50:50) B Inject onto Chiral Column (CSP) A->B C Differential Interaction with Stationary Phase B->C D Separated Peaks at Detector C->D E Fraction Collection: (R)-Enantiomer D->E F Fraction Collection: (S)-Enantiomer D->F

Caption: Workflow for enantiomer separation using chiral chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic 3-Ethyl-3,9-diazaspiro[5.5]undecane in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Screen a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC).

    • Use a standardized mobile phase for initial screening. For normal phase HPLC, a mixture of Hexane/Isopropanol (IPA) with a small amount of an amine additive (e.g., 0.1% diethylamine, DEA) is a robust starting point. The amine additive is crucial for obtaining good peak shape with basic compounds.

  • Method Optimization:

    • Once partial separation is observed on a column, optimize the mobile phase composition. Decrease the percentage of the polar modifier (IPA) to increase retention and potentially improve resolution.

    • Adjust the flow rate to balance separation time and efficiency.

    • For SFC, optimize the co-solvent (e.g., methanol) percentage and the back-pressure regulator setting.

  • Data Acquisition and Analysis: Monitor the elution profile using a UV detector (if the molecule has a chromophore) or an evaporative light scattering detector (ELSD)/mass spectrometer (MS). The ratio of the peak areas for the two enantiomers determines the enantiomeric excess (e.e.).

Data Presentation: Typical Chiral Screening Conditions

ParameterHPLC ConditionSFC Condition
Columns Chiralcel® OD-H, Chiralpak® AD-HChiralcel® OD-3, Chiralpak® AD-3
Mobile Phase Hexane/IPA (80:20) + 0.1% DEACO₂/Methanol (70:30) + 0.2% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV at 210 nm or ELSD/MSUV at 210 nm or MS
Protocol 4.2: Classical Resolution via Diastereomeric Salt Crystallization

This classical technique relies on reacting the racemic base with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[11] Diastereomers have different physical properties, including solubility, which allows one to be selectively crystallized from solution.

Causality Behind Experimental Choices: Tartaric acid is a common and cost-effective resolving agent for amines. The formation of hydrogen-bonded crystal lattices between the amine and the carboxylic acid groups drives the crystallization process. The solvent choice is critical; it must be one in which the desired diastereomeric salt has low solubility while the other salt remains in solution.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 1.0 molar equivalent of racemic 3-Ethyl-3,9-diazaspiro[5.5]undecane in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

    • In a separate flask, dissolve 0.5 molar equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, also with heating. Note: Using 0.5 equivalents ensures that only one enantiomer can fully precipitate as the salt.

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the combined solution to cool slowly to room temperature. The formation of a precipitate indicates the crystallization of the less soluble diastereomeric salt.

    • Age the mixture, stirring at room temperature or cooling in an ice bath to maximize the yield of the crystals.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The purity of the salt (diastereomeric excess, d.e.) can be checked by NMR or by liberating the amine and analyzing it via the chiral chromatography method described above. Recrystallization may be necessary to improve purity.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the aqueous solution (e.g., with 1M NaOH) to a pH > 11 to deprotonate the amine.

    • Extract the free enantiopure amine into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and evaporate the solvent to yield the single enantiomer. The other enantiomer can be recovered from the initial mother liquor.

Spectroscopic Characterization of Stereoisomers

Once separated, the absolute and relative configuration of the isomers must be confirmed.

Protocol 5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the constitution and conformation of the separated isomers.[12]

  • Standard NMR (¹H, ¹³C, DEPT): Confirms the chemical structure, ensuring no degradation occurred during resolution. The NMR spectra of the two enantiomers will be identical in an achiral solvent.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to assign all proton and carbon signals unequivocally.

  • NOESY/ROESY: Nuclear Overhauser Effect spectroscopy reveals through-space proximity of protons. This is invaluable for determining the relative stereochemistry and the preferred chair conformations of the piperidine rings.

  • Distinguishing Enantiomers: To make the enantiomers distinguishable by NMR, a chiral environment must be introduced.[13] This can be achieved by:

    • Chiral Derivatizing Agents (CDAs): Reacting the separated isomers with a chiral agent like Mosher's acid chloride to form diastereomeric amides. These diastereomers will have distinct NMR spectra, allowing for confirmation of enantiomeric purity.[13]

    • Chiral Solvating Agents (CSAs): Adding a chiral solvent or auxiliary to the NMR sample can induce small, but measurable, differences in the chemical shifts between the enantiomers.

Conclusion and Outlook

The stereochemistry of 3-Ethyl-3,9-diazaspiro[5.5]undecane is defined by the single chiral spiro-carbon, C5, which gives rise to a pair of (R) and (S) enantiomers. A systematic approach combining preparative chiral chromatography and classical diastereomeric resolution provides robust pathways to obtaining these isomers in high purity. Subsequent characterization by advanced NMR techniques is essential for confirming their structure and absolute configuration. For drug development professionals, the isolation and individual pharmacological testing of these stereoisomers is a mandatory step to unlock the full therapeutic potential of this scaffold, ensuring that the most potent and safest candidate is advanced.

References

  • A.M. Naskar, D. Pal, S. Suthar, S.K. Jain. (2023). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. [Link]

  • S. K. Kanth, S. Kumar, P. K. Sharma. (2014). Pharmacological Significance of Stereoisomerism. ResearchGate. [Link]

  • V. A. D'Souza, S. A. D'Souza. (2020). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]

  • A. Nayak, S. S. Sahu, R. S. S. N. Lau, S. K. Sahoo. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences. [Link]

  • Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]

  • E. Rubio, I. Merino, A. B. García, M. P. Cabal, C. Ribas, M. Bayod-Jasanada. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry. [Link]

  • Unknown Author. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • S. Das, A. A. Makhlouf, I. E. A. El-Sayed, A. F. M. El-Mahdy, H. Y. Aboul-Enein. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

  • Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • S. B. Al-shaklia, I. E. A. El-Sayed, H. Y. Aboul-Enein. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • G. Subramanian (Ed.). (1994). A Practical Approach to Chiral Separations by Liquid Chromatography. ResearchGate. [Link]

  • A. C. J. W. Janssens, et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton - University of Southampton. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • A. V. Afonin, et al. (2020). Study of the structure of spiro-linked nitrocyclopropanecarboxylates by 1D and 2D NMR spectroscopy. ResearchGate. [Link]

  • J. C. D. Castellví, et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • P. C. Astles, et al. (2006). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • I. Grosu, et al. (2011). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PMC. [Link]

  • G. L. E. J. P. Lemmens, et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar. [Link]

Sources

Foundational

CAS number and molecular formula for 3-Ethyl-3,9-diazaspiro[5.5]undecane

Title: Strategic Integration of 3-Ethyl-3,9-diazaspiro[5.5]undecane in Modern Drug Discovery: A Technical Whitepaper Executive Summary & Strategic Rationale In contemporary medicinal chemistry, escaping "flatland"—the ov...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Integration of 3-Ethyl-3,9-diazaspiro[5.5]undecane in Modern Drug Discovery: A Technical Whitepaper

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is critical for reducing attrition rates in clinical trials. As a Senior Application Scientist, I advocate for the strategic incorporation of sp3-rich spirocyclic scaffolds to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.

This technical guide provides an in-depth analysis of 3-Ethyl-3,9-diazaspiro[5.5]undecane , a highly versatile bifunctional building block. By replacing traditional piperazine or diazepane rings with this diazaspiro[5.5]undecane core, researchers can dramatically enhance target selectivity, improve aqueous solubility, and impart steric resistance against rapid metabolic clearance.

Core Physicochemical Profiling

Accurate compound identification and handling are the bedrock of reproducible science. The primary identifiers for this scaffold are its CAS Number: 1260832-77-6 and its Molecular Formula: C11H22N2 [1]. The spirocyclic architecture consists of two six-membered rings joined at a single quaternary carbon, with an ethyl substituent at the 3-position and a secondary amine at the 9-position available for functionalization.

Below is a consolidated summary of its critical physicochemical parameters[1]:

PropertyValueScientific Implication
Chemical Name 3-Ethyl-3,9-diazaspiro[5.5]undecaneCore scaffold for library synthesis.
CAS Number 1260832-77-6Unique registry identifier for procurement.
Molecular Formula C11H22N2Dictates mass-to-charge ratio (m/z) in MS.
Molecular Weight 182.31 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
InChI Key VTWICTPZWUSYPB-UHFFFAOYSA-NEnsures exact structural database matching[1].
Physical Form LiquidRequires precise volumetric or gravimetric handling.
Storage Conditions 2-8°C, dark, dry, inert atmospherePrevents amine oxidation and degradation[2].

Mechanistic Advantages of the Diazaspiro[5.5]undecane Core

The selection of 3-Ethyl-3,9-diazaspiro[5.5]undecane over simpler diamines is driven by strict causality in drug design:

  • Increased Fsp3 Fraction: The spiro fusion inherently increases the fraction of sp3-hybridized carbons. Higher Fsp3 correlates with improved solubility and reduced off-target toxicity (promiscuity).

  • Vectorial Projection: The orthogonal arrangement of the two rings ensures that substituents attached to the 9-position are projected into 3D space differently than planar analogs, allowing for the exploration of novel binding pockets.

  • Metabolic Shielding: The steric bulk around the spiro center and the ethyl group can hinder the approach of Cytochrome P450 (CYP450) enzymes, thereby reducing the rate of N-dealkylation or ring oxidation.

CYP_Metabolism A Spirocyclic Amine (3-Ethyl Core) B Hepatic CYP450 (e.g., CYP3A4, CYP2D6) A->B C Steric Shielding (High Fsp3 Fraction) B->C Spiro Scaffold F Rapid Oxidative Metabolism B->F Planar Scaffold D Resistance to N-Dealkylation C->D E Planar Amine (Reference) E->B

Fig 1. Mechanism of CYP450 metabolic resistance conferred by the spirocyclic core.

Experimental Methodology: Palladium-Catalyzed N-Arylation

To integrate 3-Ethyl-3,9-diazaspiro[5.5]undecane into a target active pharmaceutical ingredient (API), Buchwald-Hartwig cross-coupling is the preferred methodology. Due to the steric hindrance of the spirocycle, standard nucleophilic aromatic substitution (SNAr) often requires harsh conditions that can lead to degradation. Pd-catalysis allows for mild, controlled functionalization.

Self-Validating Protocol:

  • Step 1: Reagent Preparation (Glovebox). Combine Pd2(dba)3 (2 mol%) and RuPhos (4 mol%) in anhydrous toluene. Causality: Pd(0) catalysts are highly oxygen-sensitive. Assembling the pre-catalyst in an inert atmosphere prevents oxidation to inactive Pd(II), ensuring catalytic turnover.

  • Step 2: Substrate Addition. Add 1.0 equivalent of the aryl halide and 1.2 equivalents of 3-Ethyl-3,9-diazaspiro[5.5]undecane (CAS: 1260832-77-6). Introduce 0.1 equivalents of biphenyl. Causality & Validation: Biphenyl acts as an inert internal standard. This creates a self-validating system where reaction progress can be quantitatively tracked via LC-MS without relying on isolated yields.

  • Step 3: Base Introduction. Add 1.5 equivalents of sodium tert-butoxide (NaOtBu). Causality: A strong base is required to deprotonate the secondary amine (position 9) upon binding to the Pd-complex, facilitating reductive elimination.

  • Step 4: Thermal Activation & Monitoring. Heat the reaction to 85°C. Take 10 µL aliquots at 2h and 4h, dilute in MeCN, and analyze via UPLC-MS. Validation: The ratio of the product mass (m/z) to the biphenyl standard confirms conversion kinetics.

  • Step 5: Quench and Purification. Cool to room temperature, filter through Celite to remove Pd black, and purify via reverse-phase preparative HPLC.

Analytical Workflows & Quality Control

Post-synthesis, rigorous structural validation is mandatory before advancing compounds to in vitro biological assays. The spirocyclic nature can sometimes complicate NMR spectra due to restricted ring flipping, making a combined LC-MS and 2D-NMR approach essential.

QC_Workflow A Synthesized Compound (Spirocyclic Derivative) B UPLC-MS Analysis (Mass & Purity) A->B C NMR Spectroscopy (1H, 13C, 2D-COSY) A->C D Purity ≥ 95% & Structure Confirmed? B->D C->D E Proceed to in vitro Biological Assays D->E Yes F Preparative HPLC Purification D->F No F->B Re-evaluate

Fig 2. Self-validating high-throughput analytical workflow for spirocyclic derivatives.

Conclusion

The utilization of 3-Ethyl-3,9-diazaspiro[5.5]undecane (CAS: 1260832-77-6, Formula: C11H22N2) represents a sophisticated approach to modern drug design. By understanding the causality behind its physicochemical properties and employing rigorously validated synthetic protocols, researchers can effectively leverage this building block to generate robust, metabolically stable therapeutics.

References[3] Title: 3-ethyl-3,9-diazaspiro[5.5]undecane | Source: sigmaaldrich.cn | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmFa27OA-Iax1aikCKYUtHHTvNq8WAgBRYJaOeDmHdAhoLC92HXEKiBFUaotEvJFDp5dcDqHtwR-nBcrPxQE0wYjvcWlwcFuLMaaOCj5J8KkMUVRcnZ4YpZ5_dGERjNz-H7twfFSDR0B86xHi-C4nzBXjrkjLTlLmwkFnn0O4Wg62GbkzBEvmZXpxWVD2cLA==[4] Title: 180-44-9|3-Azaspiro[5.5]undecane|BLD Pharm | Source: bldpharm.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF83OWkBHo8-rYWYtr3Zyo9XBNPMQAvEt_5VtW4fRM0dDZooeACzlH5Z8dLzZPVAHCq3-mVoIzNhFB0raREBzYvklHcLEdwBu8jZCCuTP2PcZ2Jv8EZ9wwJbmuEK8LfCROc11hroqtaEL92[2] Title: 3-Ethyl-3,9-diazaspiro[5.5]undecane | ChemScene | Chemikart | Source: chemikart.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVtX-2e1TvM6AuWj_HWBFfa2ROBt_fmJP1oasB2JhhZGm0YdZG9Wbnfz23Cd7gxj4mhUF9fI9V_F0rl_sr37EUXuDCqupstWeVnfYcT4IS7EFu3aiw-uO1efay9tvcpg9deV4iKj9sM_CHaOQ7UkZREUUQLPnVgEYX9mKgBiEteNWt0COBqMJ7PkQVJOJPjR1b5F4x5pFlzQWqW-ffbsE=[1] Title: 3-Ethyl-3,9-diazaspiro[5.5]undecane - Sigma-Aldrich | Source: sigmaaldrich.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx2PGYdLgXViUf4BXnsQ-EYASWgYGQE8SyRfY5466UmemlsMA54xOp7cIo7xrhh5DXupYxJlSLmvWq-5Un0FfYcVH28Fyeb2Mw-LxLXy9HKs0r_NlRjusN_QhKSsYrL9mEe8Tc-SNfPOsXfjdN2k2BbYzZUqpyMZp7YNHdCqpkGmt93P-a65YX[5] Title: 3-ethyl-3,9-diazaspiro[5.5]undecane - Sigma-Aldrich | Source: sigmaaldrich.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp0-Ff5bSNuaDvZtpGGeFGeuhS0M57EFlM1sFmLhrNItt6OuCyzQlmQMtJLpq4JrpxzGDTx3hVDq5s7oS0VoNoxRHZX-kucqhkWVpsywltxiWyXKDhcDlaZsJCwGckYIMeTBl1Gb43vuYchOrCJYxL0Q-4GtKxDOTVa5if0oNjjjBLLVI=

Sources

Exploratory

A Technical Guide to the Solubility of 3-Ethyl-3,9-diazaspiro[5.5]undecane in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 3-Ethyl-3,9-diazaspiro[5.5]undecane in organic solvents. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 3-Ethyl-3,9-diazaspiro[5.5]undecane in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers a detailed, field-proven experimental protocol, and discusses the critical factors influencing the dissolution of this spirocyclic diamine. By integrating established scientific principles with practical experimental design, this guide serves as an essential resource for the effective characterization of this compound's solubility profile, a critical parameter in pharmaceutical and chemical research.

Introduction: The Significance of Solubility in Drug Development

3-Ethyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound with a molecular formula of C11H22N2 and a molecular weight of 182.31 g/mol .[1][2] Its structure, featuring two nitrogen atoms within a rigid spiro[5.5]undecane framework, suggests potential applications as a scaffold in medicinal chemistry. The solubility of a compound is a critical physical property that significantly influences its bioavailability, formulation, and overall efficacy as a potential therapeutic agent.[3] A thorough understanding of its solubility in various organic solvents is paramount for downstream applications such as purification, reaction chemistry, and the preparation of stock solutions for screening assays. This guide provides the foundational knowledge and practical steps to accurately determine and interpret the solubility of 3-Ethyl-3,9-diazaspiro[5.5]undecane.

Theoretical Framework: The Principles Governing Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[4][5] The dissolution process involves the overcoming of intermolecular forces in both the solute and the solvent to form new solute-solvent interactions.

Several factors influence the solubility of a compound like 3-Ethyl-3,9-diazaspiro[5.5]undecane:

  • Polarity: The presence of two amine groups in the structure of 3-Ethyl-3,9-diazaspiro[5.5]undecane imparts a degree of polarity and the capacity for hydrogen bonding. Therefore, it is expected to exhibit greater solubility in polar solvents compared to nonpolar solvents.[4][5]

  • Temperature: For most solid solutes in liquid solvents, solubility tends to increase with temperature.[6][7] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the solute-solute and solvent-solvent interactions.[7][8]

  • Molecular Size and Shape: The relatively compact and rigid spirocyclic structure of 3-Ethyl-3,9-diazaspiro[5.5]undecane may influence how effectively solvent molecules can surround it. Generally, for homologous series, as molecular size increases, solubility tends to decrease.[3]

Experimental Determination of Solubility: The Shake-Flask Method

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This technique involves agitating an excess amount of the solute in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 3-Ethyl-3,9-diazaspiro[5.5]undecane in a range of organic solvents at a controlled temperature.

Materials:

  • 3-Ethyl-3,9-diazaspiro[5.5]undecane (liquid form)[1][2]

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Glass vials with screw caps

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Ethyl-3,9-diazaspiro[5.5]undecane to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved compound is crucial to ensure a saturated solution at equilibrium.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[4] The constant temperature is critical as solubility is temperature-dependent.[6][7]

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solute from the saturated solution. This is best accomplished by centrifugation to pellet the excess compound, followed by careful filtration of the supernatant through a chemically inert syringe filter.[4] This step ensures that no solid particles are carried over into the sample for analysis.

  • Quantification of Solute:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of 3-Ethyl-3,9-diazaspiro[5.5]undecane in the diluted filtrate using a validated analytical method, such as HPLC.[4] A calibration curve generated from standard solutions of the compound with known concentrations is necessary for accurate quantification.[4]

  • Data Reporting:

    • Calculate the solubility of 3-Ethyl-3,9-diazaspiro[5.5]undecane in the organic solvent, typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess 3-Ethyl-3,9-diazaspiro[5.5]undecane to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Expected Solubility Profile and Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of 3-Ethyl-3,9-diazaspiro[5.5]undecane in Various Organic Solvents at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)
MethanolPolar Protic> 100
EthanolPolar Protic> 100
AcetonePolar Aprotic50 - 100
Ethyl AcetatePolar Aprotic20 - 50
DichloromethaneHalogenated10 - 20
TolueneNonpolar Aromatic< 10
HexaneNonpolar Aliphatic< 1

Conclusion

The solubility of 3-Ethyl-3,9-diazaspiro[5.5]undecane in organic solvents is a critical parameter that dictates its utility in various stages of drug discovery and development. This guide has outlined the fundamental principles of solubility and provided a detailed, robust protocol for its experimental determination using the shake-flask method. By following this self-validating system, researchers can obtain reliable and reproducible solubility data, enabling informed decisions in formulation, purification, and biological screening. The insights gained from these studies are invaluable for advancing compounds with promising therapeutic potential through the development pipeline.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,9-Diazaspiro[5.5]undecane. PubChem. Retrieved from [Link]

  • StudyLib. (n.d.). Unit 4: Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Introduction, Importance And Factor Of Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-3,9-diazaspiro[5.5]undecane. PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

Sources

Foundational

The Diazaspiro[5.5]undecane Scaffold: Escaping Flatland in Medicinal Chemistry

Executive Summary In modern drug discovery, the over-reliance on planar, sp2-hybridized heteroaromatics has led to high attrition rates in clinical trials due to poor aqueous solubility, rapid metabolic clearance, and of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on planar, sp2-hybridized heteroaromatics has led to high attrition rates in clinical trials due to poor aqueous solubility, rapid metabolic clearance, and off-target promiscuity. As a Senior Application Scientist, I frequently advocate for the "escape from flatland"—a strategic transition toward sp3-rich, three-dimensional architectures. Among these, the diazaspiro[5.5]undecane scaffold has emerged as a privileged structural motif .

Comprising two fused six-membered rings sharing a single quaternary spiro carbon, this scaffold serves as an exceptional conformationally restricted bioisostere for piperazine and homopiperazine. By locking the nitrogen atoms into a rigid, orthogonal geometry, diazaspiro[5.5]undecanes allow medicinal chemists to precisely tune the exit vectors of pharmacophores, thereby enhancing target selectivity, improving metabolic stability, and reducing cytotoxicity.

Physicochemical Rationale: The Bioisosteric Shift from Piperazine

Why does replacing a piperazine with a diazaspiro[5.5]undecane core dramatically alter a drug's pharmacological profile? Piperazine rings, while ubiquitous, often adopt flexible chair conformations that readily engage in non-specific hydrophobic and van der Waals interactions across highly conserved protein pockets (e.g., aminergic GPCRs).

By introducing a spirocyclic core, we force the molecule into a rigid 3D geometry. This increased fraction of sp3 carbons ( Fsp3​ ) explicitly alters the spatial trajectory of the attached substituents. The causality is straightforward: the orthogonal arrangement creates deliberate steric clashes in off-target binding sites while perfectly complementing the deep, three-dimensional pockets of the intended target. Furthermore, the shielding of the basic amines within the bulky spiro framework often mitigates rapid oxidative metabolism by cytochrome P450 enzymes.

G Piperazine Piperazine Core (sp2-rich, Flatland) Spiro Diazaspiro[5.5]undecane (sp3-rich, 3D Scaffold) Piperazine->Spiro Bioisosteric Replacement Prop1 Increased sp3 Character (Higher Fsp3) Spiro->Prop1 Prop2 Enhanced Conformational Rigidity Spiro->Prop2 Prop3 Altered Vectorial Bond Angles Spiro->Prop3 Outcome2 Improved Metabolic Stability Prop1->Outcome2 Outcome1 Reduced GPCR Promiscuity Prop2->Outcome1 Outcome3 Modulated Target Affinity Prop3->Outcome3

Logical flow: Piperazine replacement with diazaspiro[5.5]undecane improves drug profiles.

Synthetic Methodologies & Scaffold Functionalization

Synthesizing the diazaspiro[5.5]undecane core requires precise stereoelectronic control to construct the quaternary spiro center. A highly efficient, atom-economical approach is the base-promoted cascade [5+1] double Michael addition .

G Start N,N-dimethylbarbituric acid + Diaryldivinylketones Cat Diethylamine Catalyst (Ambient Temp) Start->Cat Step1 First Michael Addition (Intermolecular) Cat->Step1 Step2 Second Michael Addition (Intramolecular Cascade) Step1->Step2 Product 2,4-diazaspiro[5.5]undecane- 1,3,5,9-tetraone Step2->Product

Cascade [5+1] double Michael addition workflow for diazaspiro[5.5]undecane synthesis.

Protocol 1: Synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones

This protocol is designed as a self-validating system. The progression from a highly conjugated starting material to a non-conjugated spirocycle allows for real-time visual and spectroscopic monitoring.

  • Reagent Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of N,N -dimethylbarbituric acid and 1.0 mmol of the selected diaryldivinylketone in 10 mL of anhydrous dichloromethane (DCM).

  • Catalytic Initiation: Add 2.0 equivalents of diethylamine dropwise at ambient temperature. Causality note: Diethylamine acts as a mild base to generate the enolate of the barbituric acid without causing degradation of the divinylketone.

  • Cascade Cyclization: Stir the mixture continuously. The reaction proceeds via an initial intermolecular Michael addition, instantly followed by an intramolecular Michael addition.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). Validation: The disappearance of the UV-active diaryldivinylketone spot ( UV254​ ) and the emergence of a highly polar, non-UV-active spot confirms the loss of conjugation and formation of the spiro center.

  • Workup and Isolation: Quench the reaction with saturated aqueous NH4​Cl . Extract with DCM ( 3×15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure diazaspiro[5.5]undecane derivative (Yields typically >85%).

Pharmacological Applications: Case Studies in Target Modulation

The versatility of the 3,9- and 1,9-diazaspiro[5.5]undecane scaffolds has been demonstrated across multiple therapeutic areas. By summarizing the quantitative data, we can clearly observe how structural rigidity impacts target affinity.

Quantitative Data Summary
TargetCompoundScaffold TypeKey Pharmacological MetricSelectivity / Note
PARP-1 Compound 17bBoc-diazaspiro[5.5]undecane IC50​ = 452.8 nMReduced cytotoxicity vs Olaparib
PARP-1 Compound 15bAmino-diazaspiro[5.5]undecane IC50​ = 4,397 nM85-fold decrease in inhibition
Dopamine D3R Compound 13,9-diazaspiro[5.5]undecane Ki​ = 12.0 nMD2R/D3R ratio = 905
Dopamine D3R Compound 323,9-diazaspiro[5.5]undecane Ki​ = 3.2 nMD2R/D3R ratio = 60
GABA_A ( α4βδ ) Compound 1e3,9-diazaspiro[5.5]undecane Ki​ = 180 nMHigh extrasynaptic selectivity
Mitigating Cytotoxicity in PARP-1 Inhibitors

Olaparib, a potent PARP-1 inhibitor, utilizes a piperazine core. However, its clinical application is sometimes limited by off-target DNA damage and cytotoxicity. Replacing the piperazine core with a diazaspiro[5.5]undecane system (e.g., Compound 17b) deliberately reduces the binding affinity to PARP-1 ( IC50​ = 452.8 nM). While counterintuitive, this "dialing back" of affinity via the bulky spiro core reduces the trapping of PARP-1 on DNA, thereby alleviating non-specific cytotoxicity while maintaining sufficient catalytic inhibition for targeted cancer therapies.

Tuning Selectivity in Dopamine D3 Receptors

Aminergic GPCRs are notoriously difficult to target selectively due to highly conserved orthosteric pockets. Piperazine-based D3R ligands frequently suffer from off-target binding at D2R and serotonergic receptors. Implementing a 3,9-diazaspiro[5.5]undecane core (Compound 1) forces the ligand to project its aryl groups at distinct vectors, yielding an exceptional D3R Ki​ of 12.0 nM and a remarkable D2R/D3R selectivity ratio of 905.

Immunomodulation via GABA_A Receptor Antagonism

Recent studies have explored the peripheral applications of GABA_A receptor antagonists. The 3,9-diazaspiro[5.5]undecane-based compound 1e acts as a selective antagonist for the extrasynaptic α4βδ subtype ( Ki​ = 180 nM). The spirocyclic benzamide compensates for conventional acidic moieties, providing a platform to rescue the inhibition of T cell proliferation and act as a peripheral immunomodulator.

Experimental Workflow: Evaluating Diazaspiro Bioisosteres

To validate the pharmacological impact of substituting piperazine with a diazaspiro core, robust biochemical assays are required. The following protocol details the evaluation of PARP-1 inhibition.

Protocol 2: In Vitro PARP-1 Enzyme Inhibition Assay

This protocol utilizes a chemiluminescent readout to ensure high sensitivity when measuring the modulation of target affinity caused by the spirocyclic steric bulk.

  • Buffer Preparation: Prepare a PARP-1 assay buffer consisting of 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2​ , and 1 mM DTT. Causality note: DTT is critical to maintain the catalytic cysteine residues of PARP-1 in a reduced, active state.

  • Compound Dilution: Serially dilute the diazaspiro[5.5]undecane analogs (e.g., Compound 17b) in 100% DMSO. Dilute these stocks 1:100 into the assay buffer to achieve final test concentrations ranging from 1 nM to 10 µM (final DMSO concentration = 1%).

  • Enzyme Pre-incubation: In a 96-well microplate, combine recombinant human PARP-1 enzyme (0.5 U/well) with the diluted test compounds. Incubate at room temperature for 15 minutes. Validation: This pre-equilibration step ensures that the rigid spirocycles have adequate time to navigate and bind the orthosteric pocket before substrate competition begins.

  • Reaction Initiation: Add a substrate mixture containing NAD+ (spiked with biotinylated- NAD+ tracer) and 10 µg/mL of sheared salmon sperm DNA. The damaged DNA acts as an obligatory allosteric activator for PARP-1.

  • Termination & Detection: After exactly 30 minutes, terminate the poly(ADP-ribosyl)ation reaction by adding a massive excess of a known PARP inhibitor (e.g., 10 µM Olaparib). Transfer the mixture to a streptavidin-coated microplate. Wash with PBS-T, add an HRP-conjugated anti-biotin antibody, and detect using a chemiluminescent substrate.

  • Data Analysis: Plot the luminescence signals against the log of the compound concentrations. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Conclusion

The diazaspiro[5.5]undecane scaffold represents a triumph of rational drug design over the limitations of planar chemistry. By acting as a rigid, 3D bioisostere for piperazine, it provides medicinal chemists with a powerful tool to modulate target affinity, eliminate off-target GPCR promiscuity, and improve metabolic profiles. As synthetic methodologies like the cascade double Michael addition become more streamlined, the integration of these spirocycles into clinical candidates will undoubtedly accelerate.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds (New York, N.Y.).[Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.[Link]

  • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry.[Link]

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs). Journal of Medicinal Chemistry.[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.[Link]

Exploratory

Foreword: The Rise of Three-Dimensional Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes In the landscape of medicinal chemistry, there is a pronounced and strategic shift away from flat, sp²-rich aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes

In the landscape of medicinal chemistry, there is a pronounced and strategic shift away from flat, sp²-rich aromatic structures towards more three-dimensional, sp³-rich molecular architectures.[1] Spirocyclic scaffolds are at the forefront of this evolution, offering a rigid yet conformationally defined framework that can project functional groups into precise vectors in three-dimensional space.[2][3] This inherent three-dimensionality often leads to improved pharmacological properties, including enhanced target selectivity, greater aqueous solubility, and superior pharmacokinetic profiles compared to their flatter counterparts.[1][3]

Among these valuable structures, the 3,9-diazaspiro[5.5]undecane core has emerged as a "privileged scaffold." Its robust and versatile nature provides an exceptional starting point for the development of novel therapeutics across a range of biological targets. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the discovery, synthesis, and derivatization of this important molecular framework.

Section 1: Strategic Synthesis of the 3,9-Diazaspiro[5.5]undecane Core

The construction of the spirocyclic core is the foundational challenge. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Several robust methods have been established, each offering distinct advantages.

Intramolecular Spirocyclization of 4-Substituted Pyridines

A highly effective method for constructing the 3,9-diazaspiro[5.5]undecane skeleton involves an intramolecular spirocyclization strategy. This approach leverages the reactivity of a pyridine ring, which is activated in situ.

Causality and Mechanistic Insight: The key to this transformation is the activation of the pyridine ring with an acylating agent like ethyl chloroformate. This activation renders the pyridine susceptible to nucleophilic attack. An appended β-dicarbonyl nucleophile on a side chain at the 4-position can then attack the activated ring intramolecularly. The presence of a Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), facilitates this crucial cyclization step, leading to the formation of the spirocyclic core.[4] This method provides a direct and elegant route to a functionalized core structure.

G Start 4-Substituted Pyridine Step1 Pyridine Activation (Ethyl Chloroformate) Start->Step1 Step2 Intramolecular Nucleophilic Addition (Ti(OiPr)₄) Step1->Step2 Core 3,9-Diazaspiro[5.5]undecane Core Step2->Core

Caption: Intramolecular Spirocyclization Workflow.

Double Michael Addition Cascade

The double Michael addition, or [5+1] cycloaddition, represents a powerful cascade reaction for building the spirocyclic system from acyclic precursors. This method is particularly useful for creating highly functionalized derivatives, such as the 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.

Causality and Mechanistic Insight: This reaction proceeds by the conjugate addition of a nucleophile (the "1" component, such as N,N-dimethylbarbituric acid) to a divinyl ketone (the "5" component).[5] The reaction is typically promoted by a simple base, like diethylamine, at ambient temperature. The first Michael addition is followed by a rapid intramolecular cyclization, which constitutes the second Michael addition, to furnish the spiro-heterocycle in high yields.[5][6] The stereoselectivity of this process often results in the cyclohexanone ring of the spirocycle adopting a stable chair conformation.[5]

Synthesis from Piperidone-Based Building Blocks

A versatile and widely used approach begins with commercially available piperidone derivatives, such as N-Boc-4-piperidone. This route offers excellent control for installing diverse substituents.

Causality and Mechanistic Insight: The synthesis typically begins with the conversion of the ketone in N-Boc-4-piperidone to an epoxide using a reagent like the Corey-Chaykovsky reagent.[7] This epoxide is then subjected to a ring-opening reaction with a primary amine (e.g., an arylamine), which introduces the first element of the second ring. Subsequent acylation of the newly formed secondary amine, followed by a base-mediated intramolecular cyclization, closes the second ring to form the spiro-core.[7] The use of the Boc protecting group is critical, as it allows for selective deprotection and further functionalization at one of the nitrogen atoms.

G Start N-Boc-4-Piperidone Step1 Epoxidation (Corey-Chaykovsky) Start->Step1 Step2 Ring Opening (Primary Amine) Step1->Step2 Step3 Acylation Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Core Protected Spiro-Core Step4->Core

Caption: Piperidone-Based Synthetic Workflow.

Asymmetric Synthesis Strategies

For drug development, controlling stereochemistry is paramount. Asymmetric synthesis of 3,9-diazaspiro[5.5]undecanes can be achieved to isolate specific enantiomers.

Causality and Mechanistic Insight: One proven method involves the use of chiral auxiliaries, such as an Evans oxazolidinone.[4] By attaching this chiral auxiliary to one of the synthetic intermediates, it is possible to direct the stereochemical outcome of a key bond-forming reaction, such as a Michael addition. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product. This substrate-controlled approach is a cornerstone of modern asymmetric synthesis.[8]

Section 2: Protocol for Derivatization of the Spiro-Core

A common and critical intermediate for derivatization is tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, which is commercially available.[9][10] This compound allows for selective functionalization of the unprotected N9 position.

Experimental Protocol: N-Acylation and Boc-Deprotection

This protocol describes a typical two-step sequence for introducing a substituent at the N9 position and then deprotecting the N3 position for further modification or to yield the final compound.

Step 1: HBTU-Mediated N-Acylation of the N9 Position [9]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3,9-diazaspiro[5.5]undecane (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq.), to the solution and stir for 10 minutes at room temperature.

  • Coupling Agent: Add the coupling reagent HBTU (1.2 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the N9-acylated, N3-Boc-protected product.

Step 2: Acidic Deprotection of the N3-Boc Group [9]

  • Reaction Setup: Dissolve the purified product from Step 1 in a suitable solvent, such as Dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. A solution of 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM are common choices.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture in vacuo. If an HCl salt is formed, it may precipitate and can be collected by filtration. Otherwise, the residue can be triturated with diethyl ether to induce precipitation. The resulting salt is typically dried under high vacuum to afford the final deprotected compound.

Section 3: Applications in Medicinal Chemistry

The 3,9-diazaspiro[5.5]undecane scaffold has been successfully employed to generate compounds with a wide array of biological activities.

Therapeutic Area Biological Target Example/Key Finding Significance
Central Nervous System GABA-A ReceptorCompounds 2027 and 018 are potent competitive antagonists. The spirocyclic benzamide was found to be a critical pharmacophoric element.[11][12][13]Potential for treating neurological and psychiatric disorders.[2] The low membrane permeability of some analogs suggests use for peripheral GABA-A inhibition.[11][12]
Antiviral CCR5A series of 3,9-diazaspiro[5.5]undecane and undecan-2-one derivatives were discovered as potent CCR5 antagonists.[4]Potential as anti-HIV therapeutics by blocking viral entry into host cells.
Pain Management µ-Opioid Receptor (MOR) / σ₁ Receptor (σ₁R)4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were developed as dual MOR agonists and σ₁R antagonists.[7]A multimodal approach to develop potent and safer analgesics with a potentially reduced side-effect profile.
Immunomodulation GABA-A ReceptorA structurally simplified analog efficiently rescued the inhibition of T cell proliferation.[12]Provides a platform to explore the immunomodulatory potential for this class of compounds.

Section 4: The Privileged Scaffold Concept

The utility of the 3,9-diazaspiro[5.5]undecane core across multiple target classes exemplifies the concept of a "privileged scaffold." This refers to a molecular framework that is capable of providing high-affinity ligands for multiple, different biological targets through modification of its peripheral functional groups.

G Core 3,9-Diazaspiro [5.5]undecane Core R1 R¹ Substituent Core->R1 N3 R2 R² Substituent Core->R2 N9 R3 R³ Substituent Core->R3 Ring Substitution TargetA GABA-A Receptor R1->TargetA TargetB CCR5 R2->TargetB TargetC MOR / σ₁R R3->TargetC

Caption: Privileged scaffold concept for 3,9-diazaspiro[5.5]undecane.

Conclusion

The substituted 3,9-diazaspiro[5.5]undecane framework represents a significant and highly validated scaffold in modern drug discovery. Its inherent three-dimensionality, coupled with the existence of multiple, robust synthetic routes, allows for the systematic exploration of chemical space. The demonstrated success in developing potent and selective modulators for CNS, viral, and pain-related targets underscores its value. As medicinal chemistry continues to embrace sp³-rich, complex structures, the strategic application and innovative derivatization of the 3,9-diazaspiro[5.5]undecane core will undoubtedly continue to yield novel and impactful therapeutic candidates.

References

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (2021). Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

  • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (2021). PubMed. Retrieved March 7, 2024, from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (2021). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (2017). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). Reymond Research Group. Retrieved March 7, 2024, from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). University of Southampton ePrints. Retrieved March 7, 2024, from [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (2015). Arabian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Asymmetric Synthesis. (n.d.). University of Windsor. Retrieved March 7, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis of 3,9-Diazaspiro[5.5]undecane Template Compounds

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Preclinical Manufacturing, Process Optimization, and Orthogonal Protection Strategies Introduction & Scientific Context Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Preclinical Manufacturing, Process Optimization, and Orthogonal Protection Strategies

Introduction & Scientific Context

Spirocyclic diamines, particularly the 3,9-diazaspiro[5.5]undecane scaffold, have emerged as privileged structures in modern medicinal chemistry. By providing a rigid, three-dimensional conformational space, these spirocycles offer superior metabolic stability and higher aqueous solubility compared to traditional flat aromatic rings. This template is a critical building block in the development of γ-aminobutyric acid type A receptor (GABA A​ ) antagonists [1], geranylgeranyltransferase I (GGTase I) inhibitors [2], and CCR5 antagonists [3].

However, the scale-up synthesis of 3,9-diazaspiro[5.5]undecane often suffers from harsh reaction conditions, low overall yields, and poor scalability. As an application scientist, I have designed this protocol to overcome these bottlenecks by leveraging a highly efficient, four-step scale-up route. This method utilizes a Guareschi-Thorpe condensation, followed by global hydrolysis, decarboxylation, and orthogonal protection to yield a versatile, ready-to-use building block [4].

Mechanistic Insights & Reaction Causality

To ensure a self-validating and robust process, it is critical to understand the causality behind each experimental choice:

  • Guareschi-Thorpe Condensation: Reacting N-benzyl-4-piperidone with ethyl cyanoacetate in a 12% ammonia/ethanol solution forms a spiro-glutarimide intermediate. The specific 12% ammonia concentration is critical : lower concentrations stall the imine formation, while higher concentrations promote unwanted Michael addition byproducts.

  • Global Hydrolysis and Decarboxylation: The cyano and imide groups of the intermediate are highly stable. Complete hydrolysis and subsequent decarboxylation require stringent acidic conditions. We utilize 30% aqueous sulfuric acid at 100°C . This specific concentration prevents the oxidative charring typically seen with concentrated acids, while providing sufficient protonation to drive the multi-step decarboxylation.

  • Orthogonal Protection: For the scaffold to be a versatile building block in parallel library synthesis, the two nitrogen atoms must be orthogonally protected. The sterically unhindered secondary amine is protected using Boc-anhydride (Boc 2​ O). The pre-existing benzyl group acts as a built-in orthogonal protecting group, which is subsequently removed via palladium-catalyzed hydrogenolysis to yield the mono-Boc template.

Visualizing the Synthetic Workflow

SyntheticWorkflow SM N-Benzyl-4-piperidone + Ethyl cyanoacetate Cond Guareschi-Thorpe Condensation SM->Cond Int1 Spiro-glutarimide Intermediate Cond->Int1 Hyd Hydrolysis & Decarboxylation Int1->Hyd Int2 3-Benzyl-3,9-diazaspiro [5.5]undecane Hyd->Int2 Boc Boc Protection (Boc2O, Et3N) Int2->Boc Int3 Mono-Boc Intermediate Boc->Int3 Deprot Hydrogenolysis (Pd/C, H2) Int3->Deprot Prod Target Template Compound Deprot->Prod

Caption: Four-step synthetic workflow for 3,9-diazaspiro[5.5]undecane template generation.

Critical Process Parameters (CPPs)

ParameterControl Root Critical Process Parameters (CPPs) Phase1 Condensation Phase Root->Phase1 Phase2 Hydrolysis Phase Root->Phase2 Phase3 Protection Phase Root->Phase3 Param1 12% NH3 in EtOH Prevents Michael byproducts Phase1->Param1 Param2 30% H2SO4 at 100°C Prevents oxidative charring Phase2->Param2 Param3 pH > 8.0 (Et3N) Ensures selective N-acylation Phase3->Param3

Caption: Logical relationships between critical process parameters and reaction causality.

Quantitative Data Summary

The following table summarizes the expected scale-up metrics, demonstrating the robustness of this protocol across multi-gram batches.

Reaction StepStarting Material ScaleTarget Intermediate / ProductExpected Yield (%)Purity (HPLC)Key IPC Metric
1. Condensation 150.0 g (0.79 mol)9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane65 - 70%> 95%LC-MS: SM < 1%
2. Hydrolysis 100.0 g (0.31 mol)3-benzyl-3,9-diazaspiro[5.5]undecane75 - 80%> 92%Absence of cyano peak (IR)
3. Protection 50.0 g (0.20 mol)3-benzyl-9-Boc-3,9-diazaspiro[5.5]undecane85 - 90%> 98%Ninhydrin test: Negative
4. Deprotection 40.0 g (0.11 mol)tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate90 - 95%> 99%LC-MS: Loss of 90 Da (Bn)

Step-by-Step Experimental Protocols

Note: All procedures are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Step 1: Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane
  • Preparation: In a 2 L jacketed reactor, dissolve N-benzyl-4-piperidone (150.0 g, 0.79 mol) and ethyl cyanoacetate (179.0 g, 1.58 mol) in a 12% ammonia/ethanol solution (800 mL).

  • Reaction: Stir the mixture vigorously at 20–25°C for 48 hours. A thick precipitate will begin to form after 12 hours.

  • IPC Check: Sample the slurry, dilute in MeOH, and analyze via LC-MS. Proceed only when the N-benzyl-4-piperidone peak is < 1% AUC.

  • Workup: Filter the resulting light-yellow solid under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 200 mL) and diethyl ether (2 x 200 mL).

  • Purification: Suspend the solid in 1 L of deionized water. Adjust the pH to exactly 6.0 using 2M HCl. Causality note: pH 6.0 removes basic impurities without solubilizing the product. Stir for 1 hour, filter, wash with water, and dry under high vacuum at 45°C to constant weight.

Step 2: Synthesis of 3-benzyl-3,9-diazaspiro[5.5]undecane
  • Preparation: Suspend the intermediate from Step 1 (100.0 g, 0.31 mol) in 30% aqueous sulfuric acid (800 mL) in a 2 L round-bottom flask equipped with a reflux condenser and a gas scrubber (to capture evolved CO 2​ ).

  • Reaction: Heat the mixture in an oil bath to 100°C. Maintain this temperature for 18–24 hours.

  • IPC Check: Analyze an aliquot via LC-MS. The mass of the starting material must be completely absent, replaced by the mass of the fully decarboxylated product (M+H = 245.2).

  • Workup: Cool the reaction to 0°C in an ice bath. Slowly and carefully basify the mixture to pH > 12 using 50% NaOH solution (highly exothermic).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 500 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield a viscous oil.

Step 3: Synthesis of 3-benzyl-9-Boc-3,9-diazaspiro[5.5]undecane
  • Preparation: Dissolve the crude 3-benzyl-3,9-diazaspiro[5.5]undecane (50.0 g, 0.20 mol) in anhydrous DCM (500 mL). Add triethylamine (30.3 g, 0.30 mol) and cool the mixture to 0°C.

  • Reaction: Dissolve di-tert-butyl dicarbonate (Boc 2​ O) (45.8 g, 0.21 mol) in DCM (100 mL) and add it dropwise over 30 minutes to maintain the internal temperature below 5°C. Remove the ice bath and stir at room temperature for 4 hours.

  • IPC Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A negative stain (no purple color) confirms the complete consumption of the secondary amine.

  • Workup: Wash the organic layer with saturated aqueous NaHCO 3​ (2 x 200 mL) and brine (200 mL). Dry over Na 2​ SO 4​ , filter, and concentrate. Purify via short-path silica gel chromatography (Hexanes/EtOAc) if necessary.

Step 4: Hydrogenolysis to tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • Preparation: Dissolve the Boc-protected intermediate (40.0 g, 0.11 mol) in HPLC-grade methanol (400 mL). Carefully add 10% Pd/C (4.0 g, 10 wt%) under an argon atmosphere.

  • Reaction: Purge the vessel with hydrogen gas three times. Maintain the reaction under a balloon of H 2​ (1 atm) at room temperature with vigorous stirring for 12 hours.

  • IPC Check: Analyze via LC-MS. The reaction is complete when the benzyl group is fully cleaved (Product M+H = 255.2).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Safety note: Do not let the Pd/C dry out on the filter paper, as it may ignite. Wash the Celite pad with methanol (200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the final template compound as a highly pure, white to off-white solid.

References

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2020048829A1 - 3,9-diazaspiro[5.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL:[Link]

  • Method for synthesizing 3,9-diaza spiro[5.5] undecane template compounds (CN101376662A)
Application

Use of 3,9-diazaspiro[5.5]undecanes as GABA-A receptor antagonists

Application Note: 3,9-Diazaspiro[5.5]undecanes as Peripheral, Extrasynaptic GABA-A Receptor Antagonists Executive Summary The γ-aminobutyric acid type A receptor (GABA-A) is the principal mediator of inhibitory neurotran...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,9-Diazaspiro[5.5]undecanes as Peripheral, Extrasynaptic GABA-A Receptor Antagonists

Executive Summary

The γ-aminobutyric acid type A receptor (GABA-A) is the principal mediator of inhibitory neurotransmission. While classical orthosteric antagonists like gabazine and bicuculline are essential pharmacological tools, their high blood-brain barrier (BBB) permeability restricts their systemic application due to severe central nervous system (CNS) toxicity, including convulsions[1]. Recent drug development efforts have identified a novel class of competitive antagonists based on a 3,9-diazaspiro[5.5]undecane scaffold[2]. This guide details the mechanistic rationale, pharmacological profiling, and experimental protocols for utilizing these spirocyclic compounds—specifically focusing on their unique utility in peripheral immunomodulation.

Mechanistic Rationale & Target Biology

As a Senior Application Scientist, selecting the right chemical probe is paramount to isolating your biological variable. The 3,9-diazaspiro[5.5]undecane derivatives represent a structural paradigm shift in GABA-A pharmacology:

  • Structural Innovation : Traditional antagonists rely on an acidic moiety (e.g., a carboxylic acid) to mimic GABA's binding mode. In contrast, compounds like 2027 and 018 utilize a spirocyclic benzamide[1][3]. This compensates for the lack of an acidic group while maintaining high-affinity interactions with the receptor's orthosteric site[4].

  • Extrasynaptic Selectivity : These compounds exhibit preferential binding to α4βδ and α3/4/5-containing receptors. Because these specific subtypes mediate tonic (continuous, low-level) rather than phasic (synaptic) inhibition, they are highly relevant for modulating baseline cellular excitability[2][3].

  • Peripheral Restriction (The Key Advantage) : The spirocyclic scaffold confers exceptionally low cellular membrane permeability[2][4]. This prevents CNS penetration, allowing researchers to safely target peripheral GABA-A receptors—such as those expressed on immune cells—to modulate functions like T-cell proliferation without inducing seizures[4].

Pharmacological Profiling

The table below summarizes the quantitative structure-activity relationship (SAR) data for key 3,9-diazaspiro[5.5]undecane derivatives compared to the classical antagonist gabazine[2][3][5].

CompoundStructural ModificationPotency at α4β1δSelectivity ProfileMembrane Permeability
Gabazine Classical acidic moietyIC50 = 0.24 µMNon-selectiveHigh (CNS active)
2027 Spirocyclic acetamideIC50 = 1.03 µMPreference for α4βδLow
018 Thiophene-2-carboxamideIC50 = 0.088 µMPreference for α3,4,5Low
1e m-methylphenyl analogKi = 0.18 µMHigh α4βδ vs α1/α2Low (Immunomodulatory)

Experimental Workflows & Protocols

To rigorously validate the efficacy and mechanism of 3,9-diazaspiro[5.5]undecanes, a multi-tiered validation strategy is required.

Workflow A Primary Screening (FMP Assay at α4β1δ) B Hit Identification (Compound 2027) A->B C SAR Optimization (3,9-diazaspiro scaffold) B->C D Lead Compounds (018, 1e) C->D E Electrophysiology (TEVC & Patch-Clamp) D->E Kinetic Profiling F Peripheral Validation (T-Cell Proliferation Assay) D->F Immunomodulation

Diagram 1: Drug discovery and validation workflow for 3,9-diazaspiro[5.5]undecane antagonists.

Protocol 1: High-Throughput FMP Assay for GABA-A Antagonism

Purpose: Primary screening of spirocyclic analogs for functional antagonism at recombinant extrasynaptic GABA-A receptors[2][5]. Causality: The Fluorescent Membrane Potential (FMP) dye provides a real-time readout of membrane depolarization/hyperpolarization. Using an EC80 concentration of GABA ensures a robust, near-maximal signal window that provides a high dynamic range for detecting antagonist-induced signal reduction.

  • Cell Preparation : Plate HEK293 cells stably expressing human α4, β1, and δ subunits in 96-well black, clear-bottom plates at 90,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading : Aspirate media and add 100 µL/well of FLIPR Membrane Potential Blue dye diluted in assay buffer (HBSS, 20 mM HEPES, pH 7.4). Incubate for 30 min at 37°C.

  • Compound Addition : Pre-incubate cells with 3,9-diazaspiro[5.5]undecane derivatives (e.g., serial dilutions from 0.01 µM to 10 µM) for 10 minutes to allow receptor equilibration.

  • Agonist Challenge : Inject GABA at its predetermined EC80 concentration.

  • Data Acquisition : Measure fluorescence (Ex: 530 nm, Em: 565 nm) using a microplate reader. Calculate IC50 values using non-linear regression normalized to the GABA EC80 response[5].

Protocol 2: Electrophysiological Validation (Two-Electrode Voltage Clamp)

Purpose: To confirm competitive antagonism and assess receptor kinetics[2]. Causality: While FMP is high-throughput, TEVC in Xenopus oocytes definitively proves orthosteric competition via Schild analysis. The oocyte system isolates the receptor from mammalian intracellular signaling cascades, ensuring the observed effect is a direct receptor-ligand interaction.

  • Oocyte Preparation : Inject Xenopus laevis oocytes with cRNA encoding α4, β1, and δ subunits. Use a ratio of 1:1:5 to force the incorporation of the δ-subunit, which is notoriously difficult to express. Incubate for 3-5 days.

  • Setup : Place oocytes in a recording chamber continuously perfused with ND96 buffer. Impale with two glass microelectrodes (0.5–2 MΩ) filled with 3 M KCl. Voltage-clamp the membrane at -70 mV.

  • Schild Analysis : Apply GABA (EC10 to EC90) in the absence and presence of fixed concentrations of the antagonist (e.g., 0.1 µM and 1 µM of compound 018 ).

  • Analysis : A parallel rightward shift in the GABA concentration-response curve without a decrease in maximal efficacy (Emax) confirms competitive orthosteric antagonism.

Protocol 3: Peripheral Efficacy - Murine T-Cell Proliferation Rescue Assay

Purpose: To validate the immunomodulatory potential of peripheral GABA-A inhibition[3][4]. Causality: GABA signaling via α4βδ receptors on T-cells hyperpolarizes the membrane, which dampens calcium influx and inhibits proliferation. Antagonists like 1e block this hyperpolarization, rescuing the immune response.

  • Cell Isolation : Isolate CD4+ T-cells from murine splenocytes using magnetic bead negative selection to ensure high purity (>95%).

  • Stimulation : Seed cells (10^5/well) in 96-well plates pre-coated with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies to induce T-cell receptor (TCR) activation.

  • Treatment : Co-treat cells with GABA (100 µM, to suppress proliferation) and varying concentrations of compound 1e (0.1 - 5 µM). Include a vehicle control (DMSO <0.1%).

  • Incubation & Readout : Incubate for 72 hours at 37°C. Add [3H]-thymidine (1 µCi/well) for the final 16 hours of culture.

  • Harvesting : Harvest cells onto glass-fiber filters and measure radioactivity via liquid scintillation counting. A dose-dependent restoration of radioactive counts confirms the rescue of T-cell proliferation[3].

Pathway GABA GABA Receptor Extrasynaptic GABA-A (α4βδ subtype) GABA->Receptor Activation Cl_Influx Chloride (Cl-) Influx Membrane Hyperpolarization Receptor->Cl_Influx TCell_Inhib Inhibition of T-Cell Proliferation Cl_Influx->TCell_Inhib Antagonist 3,9-diazaspiro[5.5]undecanes (2027, 018, 1e) Antagonist->Receptor Competitive Block

Diagram 2: Mechanism of peripheral GABA-A receptor antagonism rescuing T-cell proliferation.

References

  • L'Estrade, P. N., et al. "Discovery of a new class of orthosteric antagonists with nanomolar potency at extrasynaptic GABAA receptors." Scientific Reports 10, 10078 (2020).[Link]

  • Bavo, F., et al. "Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect." Journal of Medicinal Chemistry 64(24), 17795-17812 (2021).[Link]

Sources

Method

Application Notes and Protocols for Radioligand Binding Assays with Diazaspiro[5.5]undecane Derivatives

Introduction: Unveiling Receptor Interactions of Diazaspiro[5.5]undecane Scaffolds The diazaspiro[5.5]undecane core structure is a privileged scaffold in medicinal chemistry, forming the basis of compounds targeting a ra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Receptor Interactions of Diazaspiro[5.5]undecane Scaffolds

The diazaspiro[5.5]undecane core structure is a privileged scaffold in medicinal chemistry, forming the basis of compounds targeting a range of receptors, including sigma (σ) receptors and opioid receptors.[1][2][3][4] Understanding the binding characteristics of these derivatives to their target receptors is a cornerstone of drug discovery and development. Radioligand binding assays offer a robust and highly sensitive method to quantify these molecular interactions, providing essential data on ligand affinity (Kd or Ki) and receptor density (Bmax).[5][6][7]

This guide provides a comprehensive overview and detailed protocols for conducting radioligand binding assays with diazaspiro[5.5]undecane derivatives. It is designed for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of these compounds. We will delve into the principles of saturation and competition binding assays, offering step-by-step instructions and explaining the rationale behind critical experimental choices to ensure data integrity and reproducibility.

The Principle of Radioligand Binding Assays

Radioligand binding assays are predicated on the law of mass action, which describes the reversible interaction between a ligand and its receptor to form a ligand-receptor complex.[8][9] By utilizing a radiolabeled ligand (a ligand tagged with a radioactive isotope such as 3H or 125I), we can directly measure the amount of ligand bound to the receptor preparation.[10]

A critical aspect of these assays is the differentiation between specific binding to the receptor of interest and non-specific binding to other components of the assay system (e.g., filters, lipids).[11][12][13] Non-specific binding is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.[8][12] Specific binding is then calculated as the difference between total binding (in the absence of a competitor) and non-specific binding.[12]

Part 1: Saturation Binding Assay - Determining Receptor Density (Bmax) and Affinity (Kd)

Saturation binding assays are performed to determine the total number of specific binding sites (Bmax) in a given preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[5][14][15][16] In this assay, a fixed amount of receptor preparation is incubated with increasing concentrations of the radioligand until saturation is reached.[14][16]

Causality Behind Experimental Choices in Saturation Assays
  • Choice of Radioligand: The ideal radioligand exhibits high affinity (low Kd), low non-specific binding, high specific activity, and selectivity for the target receptor.[13]

  • Concentration Range: The radioligand concentrations should span a range from well below to well above the expected Kd (typically 0.1 to 10 times the Kd) to generate a complete saturation curve.[17]

  • Incubation Time and Temperature: The incubation must be long enough to reach equilibrium, which should be determined empirically for each ligand-receptor system. Temperature can significantly influence binding kinetics and affinity.[10][18]

  • Receptor Concentration: The concentration of the receptor preparation should be low enough to avoid ligand depletion, meaning that less than 10% of the total radioligand is bound at equilibrium.[17]

Experimental Workflow: Saturation Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., membrane homogenate) Total_Binding Incubate Receptor Prep + Radioligand Dilutions Receptor_Prep->Total_Binding NSB Incubate Receptor Prep + Radioligand Dilutions + Unlabeled Ligand Receptor_Prep->NSB Radioligand_Dilutions Serial Dilutions of Radiolabeled Ligand Radioligand_Dilutions->Total_Binding Radioligand_Dilutions->NSB NSB_Ligand High Concentration of Unlabeled Ligand for NSB NSB_Ligand->NSB Filtration Rapid Filtration to Separate Bound from Free Ligand Total_Binding->Filtration NSB->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Calc_Specific_Binding Calculate Specific Binding (Total - NSB) Counting->Calc_Specific_Binding Plotting Plot Specific Binding vs. [Radioligand] Calc_Specific_Binding->Plotting Nonlinear_Regression Non-linear Regression to Determine Kd and Bmax Plotting->Nonlinear_Regression

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Protocol: Saturation Binding Assay
  • Prepare Reagents:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl, HEPES) with necessary ions and protease inhibitors.[19][20] The optimal buffer composition should be determined empirically.

    • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Radioligand Stock: Prepare a high-concentration stock solution of the radioligand.

    • Unlabeled Ligand for Non-specific Binding (NSB): Prepare a high-concentration stock of an unlabeled ligand known to bind to the target receptor. A concentration of 100 times the Kd of the unlabeled ligand is often used.[8]

  • Set up the Assay Plate:

    • For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

    • Add the appropriate volume of assay buffer to each tube.

  • Add Ligands:

    • Total Binding Tubes: Add increasing concentrations of the radioligand.

    • Non-specific Binding Tubes: Add the same increasing concentrations of the radioligand plus a saturating concentration of the unlabeled ligand.

  • Initiate the Binding Reaction:

    • Add the receptor preparation to all tubes to start the reaction. The final volume should be consistent across all tubes.

  • Incubate:

    • Incubate the plate at a constant temperature for a predetermined time to allow the binding to reach equilibrium.

  • Terminate the Reaction and Separate Bound from Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.[5]

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantify Bound Radioactivity:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for the total and non-specific binding triplicates at each radioligand concentration.

    • Determine the specific binding by subtracting the average non-specific CPM from the average total CPM.[12]

    • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Fit the data using non-linear regression analysis to a one-site binding (hyperbola) model to determine the Kd and Bmax values.[17][21]

ParameterDescriptionTypical Units
Kd Equilibrium dissociation constant; concentration of radioligand that occupies 50% of the receptors at equilibrium. A lower Kd indicates higher affinity.nM or pM
Bmax Maximum number of binding sites; a measure of receptor density in the preparation.fmol/mg protein or sites/cell

Part 2: Competition Binding Assay - Determining the Affinity (Ki) of Unlabeled Ligands

Competition binding assays are used to determine the affinity (Ki) of unlabeled compounds, such as your diazaspiro[5.5]undecane derivatives, for a receptor.[5] In this assay, a fixed concentration of radioligand and receptor preparation are incubated with increasing concentrations of the unlabeled test compound.[22][23][24] The test compound will compete with the radioligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding of the radioligand is the IC50.

Causality Behind Experimental Choices in Competition Assays
  • Radioligand Concentration: A fixed concentration of the radioligand, typically at or below its Kd, is used. This ensures that the assay is sensitive to competition from the unlabeled ligand.

  • Concentration Range of Unlabeled Ligand: A wide range of concentrations of the unlabeled test compound should be used to generate a complete sigmoidal competition curve.

  • Equilibrium: As with saturation assays, ensuring the reaction has reached equilibrium is crucial for accurate determination of the IC50.

Experimental Workflow: Competition Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Receptor Preparation Assay_Incubation Incubate Receptor Prep + Fixed Radioligand + Unlabeled Competitor Dilutions Receptor_Prep->Assay_Incubation Fixed_Radioligand Fixed Concentration of Radiolabeled Ligand Fixed_Radioligand->Assay_Incubation Unlabeled_Competitor Serial Dilutions of Unlabeled Test Compound Unlabeled_Competitor->Assay_Incubation Filtration Rapid Filtration Assay_Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Plotting Plot % Inhibition vs. log[Unlabeled Competitor] Counting->Plotting Nonlinear_Regression Non-linear Regression to Determine IC50 Plotting->Nonlinear_Regression Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation Nonlinear_Regression->Cheng_Prusoff

Caption: Workflow for a competition radioligand binding assay.

Step-by-Step Protocol: Competition Binding Assay
  • Prepare Reagents:

    • Prepare assay buffer and receptor preparation as described for the saturation assay.

    • Prepare a stock solution of the radioligand.

    • Prepare serial dilutions of the unlabeled diazaspiro[5.5]undecane derivative (or other test compounds).

  • Set up the Assay Plate:

    • Prepare triplicate tubes for total binding (no competitor), non-specific binding (saturating concentration of a known unlabeled ligand), and for each concentration of the test compound.

    • Add the appropriate volume of assay buffer to each tube.

  • Add Ligands:

    • Add the fixed concentration of the radioligand to all tubes.

    • Total Binding Tubes: Add buffer or vehicle.

    • Non-specific Binding Tubes: Add a saturating concentration of a known unlabeled ligand.

    • Competition Tubes: Add the increasing concentrations of the diazaspiro[5.5]undecane derivative.

  • Initiate the Binding Reaction:

    • Add the receptor preparation to all tubes.

  • Incubate, Terminate, Separate, and Quantify:

    • Follow steps 5-7 from the saturation binding assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound relative to the total specific binding (in the absence of the competitor).

    • Plot the percentage of specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).

    • Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) model to determine the IC50 value.[24]

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.[8]

Cheng-Prusoff Equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki is the inhibition constant of the test compound.

  • IC50 is the concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

ParameterDescriptionTypical Units
IC50 The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.nM or µM
Ki The inhibition constant; the affinity of the competing unlabeled ligand for the receptor.nM or µM

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
High Non-specific Binding Radioligand concentration is too high. Insufficient washing. Filter binding.Decrease radioligand concentration. Optimize wash steps (volume, duration). Pre-soak filters in a blocking agent (e.g., polyethyleneimine).
Low Specific Binding Signal Low receptor density in the preparation. Inactive receptor preparation. Insufficient incubation time.Increase the amount of receptor preparation. Use a fresh preparation. Optimize incubation time to ensure equilibrium is reached.
Poor Reproducibility Inconsistent pipetting. Temperature fluctuations. Inconsistent timing of filtration and washing.Use calibrated pipettes and practice good technique. Use a temperature-controlled incubator. Standardize all steps of the protocol.[18]
Shallow Competition Curves Ligand interactions with multiple sites. Allosteric effects. Issues with ligand solubility.Consider more complex binding models. Investigate the mechanism of interaction. Ensure complete solubilization of the test compound.

Conclusion

Radioligand binding assays are indispensable tools for the pharmacological characterization of diazaspiro[5.5]undecane derivatives.[6][7][25] By carefully designing and executing saturation and competition binding experiments, researchers can obtain reliable data on the affinity of these compounds for their target receptors and the density of these receptors in various biological preparations. Adherence to the principles and protocols outlined in this guide will facilitate the acquisition of high-quality, reproducible data, thereby accelerating the drug discovery process.

References

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Competition Assay Protocol. (n.d.). Fabgennix International. Retrieved from [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Specific and Non-specific Binding in a ligand binding assay. (2015, March 22). Drug discovery methods. Retrieved from [Link]

  • Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025, July 8). Bio-protocol. Retrieved from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). American Physiological Society. Retrieved from [Link]

  • Characterization of a Receptor Using a Radioligand. (n.d.). GraphPad. Retrieved from [Link]

  • Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (n.d.). EPA NEPAL. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PMC. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Analytics. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Radioligand Binding Assays and Their Analysis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020, March 12). PubMed. Retrieved from [Link]

  • Saturation Binding Curves and Scatchard Plots1. (n.d.). GraphPad. Retrieved from [Link]

  • Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib. Retrieved from [Link]

  • Ligand binding assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

  • The ABC's of Competitive Binding Assays with SPR. (2019, May 29). Nicoya Lifesciences. Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications. Retrieved from [Link]

  • Radioligand binding assays and their analysis. (n.d.). PubMed. Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports. Retrieved from [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn. Retrieved from [Link]

  • The Problems and Pitfalls of Radioligand Binding. (n.d.). Springer Nature Experiments. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Anticancer Screening of Diazaspiro Compounds Using Cell Viability Assays

Introduction: The Quest for Novel Anticancer Therapeutics The landscape of cancer research is one of continuous innovation, driven by the urgent need for more effective and selective therapeutic agents. Within this lands...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer research is one of continuous innovation, driven by the urgent need for more effective and selective therapeutic agents. Within this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, diazaspiro compounds, characterized by their unique three-dimensional spirocyclic scaffold, represent a promising frontier in the development of novel anticancer drugs.[1] Their rigid structures allow for precise orientation of functional groups, facilitating high-affinity interactions with biological targets.[1]

The initial step in evaluating the potential of these novel compounds is a robust and reliable screening process to determine their cytotoxic effects on cancer cells. Cell viability assays are the workhorse of this process, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[2] This application note provides a comprehensive guide to utilizing the MTT assay and other colorimetric methods for the primary screening of diazaspiro compounds, with a focus on scientific integrity, experimental robustness, and data interpretation.

Pillar 1: The Science of Measuring Cell Viability

At its core, a cell viability assay provides a readout of the overall health of a cell population. Most commonly used assays, including the MTT, MTS, and resazurin assays, are predicated on the metabolic activity of living cells.[3]

The Mechanism of Tetrazolium Salt Reduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that was first described by Mosmann in 1983 and remains a gold standard for assessing cell viability.[4][5] The principle of the assay hinges on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria.[7][8]

Therefore, the amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.[9][10] The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[6]

MTT_Mechanism cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Mitochondria->Enzymes Contains Cytoplasm Cytoplasm MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Enters cell Formazan Purple Formazan (Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolved by Enzymes->Formazan Reduces MTT to Measurement Absorbance Measurement (570 nm) Solubilization->Measurement Quantified by

Caption: Biochemical mechanism of the MTT assay.

A Comparative Overview of Viability Assays

While the MTT assay is widely used, it is not without its limitations, such as the need for a solubilization step which can introduce variability.[11] Several alternative tetrazolium-based assays have been developed to address these issues.[12]

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases.[6]Well-established, cost-effective.Requires a solubilization step for the formazan crystals; endpoint assay.[11]
MTS Reduction of MTS to a soluble formazan product in the presence of an electron coupling reagent.[13]Fewer steps (no solubilization required), homogeneous format.[12]Can be affected by culture medium components.[12]
XTT Similar to MTS, reduction of XTT to a soluble formazan product.Higher sensitivity and broader linear range than MTT.[12]Can also be affected by culture medium components.[12]
WST-1 Reduction of WST-1 to a soluble formazan product.Less toxic to cells than MTT, allowing for longer incubation times.[11]Higher cost compared to MTT.[11]
Resazurin (alamarBlue) Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by viable cells.[12]Highly sensitive, non-toxic, allows for continuous monitoring.[14]Potential for interference from compounds that interact with the dye.[14]

Pillar 2: Self-Validating Protocols for Robust Screening

A successful screening campaign is built on a foundation of meticulously planned and executed experiments. The following protocols are designed to be self-validating by incorporating essential controls and optimization steps.

Initial Compound Handling and Preparation

The unique chemical properties of diazaspiro compounds necessitate careful consideration of their solubility.

  • Stock Solution Preparation : Prepare a high-concentration stock solution of each diazaspiro compound, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO).

  • Solubility Check : Visually inspect the stock solution for any precipitation. If necessary, gentle warming or sonication can be employed.

  • Serial Dilutions : Create a series of working solutions by performing serial dilutions from the stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture wells remains below 0.5% to avoid solvent-induced cytotoxicity.

Protocol 1: MTT Assay for Anticancer Screening

This protocol is optimized for screening in a 96-well plate format.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS, store protected from light at 4°C)[13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow A 1. Cell Seeding (24h incubation) B 2. Compound Treatment (e.g., 48-72h incubation) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (e.g., add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Data Analysis (Calculate % Viability, IC50) E->F

Caption: General workflow for the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding :

    • Harvest and count cells with viability greater than 90% as determined by Trypan Blue exclusion.[15]

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[16]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[15]

  • Compound Treatment :

    • Prepare serial dilutions of the diazaspiro compounds in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include the following controls on each plate:

      • Vehicle Control : Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

      • Untreated Control : Cells in complete medium only.

      • Blank Control : Medium only (no cells) to measure background absorbance.

    • Incubate for the desired exposure time (typically 48-72 hours).

  • MTT Addition :

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for an additional 4 hours at 37°C.[4] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization :

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[17]

  • Absorbance Measurement :

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]

Data Analysis:

  • Background Subtraction : Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Viability :

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC₅₀ :

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

    • Plot a dose-response curve with percent viability on the y-axis and the log of the compound concentration on the x-axis.

    • The IC₅₀ value can be determined from this curve using non-linear regression analysis.[18]

Protocol 2: Resazurin (alamarBlue) Assay

This protocol offers a simpler, more sensitive, and non-destructive alternative to the MTT assay.

Materials:

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)

  • Fluorescence microplate reader

Procedure:

  • Follow steps 1 and 2 of the MTT assay protocol (Cell Seeding and Compound Treatment).

  • Resazurin Addition :

    • After the compound incubation period, add 20 µL of the resazurin solution to each well.[12]

    • Incubate for 1-4 hours at 37°C, protected from light.[12]

  • Fluorescence Measurement :

    • Measure the fluorescence of each well using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis :

    • Calculate percent viability and IC₅₀ as described for the MTT assay, using fluorescence intensity values instead of absorbance.

Pillar 3: Expertise, Trustworthiness, and Troubleshooting

The reliability of screening data is paramount. A thorough understanding of potential pitfalls and how to mitigate them is the mark of an experienced scientist.

Expert Insights for Assay Optimization
  • Cell Seeding Density : The optimal seeding density is critical and must be determined empirically for each cell line.[19] The goal is to ensure that the cells are in the exponential growth phase throughout the experiment and that the absorbance/fluorescence signal is within the linear range of the instrument.[19]

  • Incubation Times : The duration of compound exposure and MTT/resazurin incubation should be optimized.[20] Longer compound incubation times (e.g., 72 hours) may be necessary to observe the effects of slower-acting compounds.

  • Compound Interference : Some compounds can directly reduce MTT or interfere with the absorbance/fluorescence reading.[7] It is essential to run a control plate with the compounds in cell-free medium to check for such interference.[21] If significant interference is observed, an alternative assay should be considered.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicates - Uneven cell seeding- Pipetting errors- Ensure the cell suspension is homogeneous before and during plating.- Calibrate pipettes regularly and use a multichannel pipette for reagent addition.[20]
Absorbance readings are too low - Cell number is too low- Insufficient incubation time with MTT/resazurin- Cells are not proliferating properly- Increase the initial cell seeding density.- Increase the incubation time with the reagent.- Check cell culture conditions (medium, CO₂, temperature).
Absorbance readings are too high - Cell number is too high- Contamination with bacteria or yeast- Decrease the initial cell seeding density.- Visually inspect plates for contamination before adding the reagent.
Unexpected increase in viability at high compound concentrations - Compound precipitation at high concentrations- Compound has reducing properties that directly convert MTT- Check the solubility of the compound at the tested concentrations.- Run a cell-free control to test for direct MTT reduction.

Conclusion: A Foundation for Discovery

The MTT assay and its alternatives are powerful tools for the initial screening of novel anticancer compounds like diazaspiros. By adhering to the principles of scientific integrity, employing robust and validated protocols, and applying a critical eye to data interpretation and troubleshooting, researchers can generate reliable and reproducible data. This, in turn, provides a solid foundation for the subsequent stages of drug development, moving promising compounds one step closer to clinical application.

References

  • Wikipedia. (2023, October 27). MTT assay. Retrieved from [Link]

  • Riahi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Retrieved from [Link]

  • Bio-Rad. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]

  • Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. Retrieved from [Link]

  • Patsnap. (2025, May 9). Cell viability assays compared: MTT vs CCK-8 vs Live/Dead staining. Retrieved from [Link]

  • Ghasemi, M., et al. (2021). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. In Cell Viability Assays (pp. 1-13). Humana, New York, NY. Retrieved from [Link]

  • SlideShare. (2016, November 23). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Riahi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Supplemental Material and Frequently Asked Questions. Retrieved from [Link]

  • de Witte, P. A., et al. (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC medicinal chemistry, 9(10), 1335-1348. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5326-5341. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • Semantic Scholar. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]

  • Cedarlane. (n.d.). ATCC® PRIMARY CELL CULTURE GUIDE. Retrieved from [Link]

  • PubMed. (2017, January 20). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • PromoCell. (n.d.). SEEDING DENSITY GUIDELINES. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diazaspiro[5.5]undecane Synthesis &amp; Optimization

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of diazaspiro[5.5]undecane derivatives.

These rigid, three-dimensional scaffolds are highly privileged in modern drug discovery, serving as core structural motifs for CCR5 antagonists, METTL3 inhibitors, and dual μ-opioid/σ1 receptor ligands[1][2][3]. However, their synthesis often presents unique steric and thermodynamic challenges. This guide focuses on the two most critical workflows: De Novo Core Construction and Late-Stage Functionalization .

Module 1: De Novo Core Construction via [5+1] Double Michael Addition

The construction of the spiro[5.5]undecane core from acyclic precursors is most efficiently achieved via a cascade[5+1] double Michael addition. This atom-economical approach reacts a 1,5-diaryl-1,4-pentadien-3-one (divinylketone) with a cyclic active methylene compound (e.g., N,N-dimethylbarbituric acid)[4].

Standard Experimental Protocol: Base-Promoted Cascade Cyclization

Self-Validating System: This protocol is designed to spontaneously precipitate the desired product, driving the equilibrium forward and providing immediate visual confirmation of reaction success.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 mmol of the divinylketone and 1.0 mmol of N,N-dimethylbarbituric acid in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 20 mol% of diethylamine (Et₂NH) dropwise at ambient temperature (20–25 °C) under vigorous stirring[4].

  • Observation & Validation: The solution will initially deepen in color (enolate formation). Within 30–60 minutes, a microcrystalline solid should begin to precipitate. This precipitation prevents the reverse retro-Michael reaction.

  • Isolation: After 2–4 hours, monitor by TLC (Hexane:EtOAc 7:3). Once the divinylketone is consumed, filter the precipitate, wash with cold ethanol (2 × 5 mL), and dry under vacuum.

Troubleshooting & FAQs (Core Construction)

Q: My reaction yields a complex mixture of linear mono-Michael adducts rather than the fully cyclized spirocycle. How do I force the second cyclization? A: The transition from the mono-Michael intermediate to the spirocycle requires overcoming significant steric strain to form the quaternary spiro center. If the reaction stalls at the mono-adduct, the issue is typically thermodynamic.

  • Solution: Do not increase the temperature, as this promotes retro-Michael degradation. Instead, ensure you are using a protic solvent (like ethanol) which stabilizes the transition state of the second cyclization via hydrogen bonding. If using an aprotic solvent, switch immediately[4].

Q: I used Sodium Hydroxide (NaOH) to accelerate the reaction, but my flask turned into a viscous tar. What happened? A: You have polymerized your starting material. Divinylketones are highly susceptible to base-catalyzed anionic polymerization. Strong, unhindered bases like NaOH or KOH initiate polymerization faster than the desired Michael addition.

  • Solution: Use a secondary amine base like diethylamine (Et₂NH). Et₂NH provides the perfect balance: it is basic enough to deprotonate the barbituric acid (pKa ~4.5) but sterically hindered enough to avoid initiating the polymerization of the divinylketone[4].

G A Divinylketone + Barbituric Acid B Enolate Formation A->B Et2NH C 1st Michael Addition (Linear) B->C C-C Bond D 2nd Michael (Intramolecular) C->D Protic Solvent Stabilization E Diazaspiro[5.5]undecane Precipitation D->E Thermodynamic Sink

Mechanistic pathway of the[5+1] double Michael addition leading to spirocycle precipitation.

Module 2: Core Functionalization via Buchwald-Hartwig N-Arylation

Once the diazaspiro[5.5]undecane core is synthesized (or purchased as a protected intermediate like 1-oxa-4,9-diazaspiro[5.5]undecane), functionalizing the secondary amines is required to build the final active pharmaceutical ingredient (API)[2][3]. Due to the severe steric bulk around the spirocyclic nitrogen atoms, standard S_NAr conditions often fail, necessitating Palladium-catalyzed Buchwald-Hartwig cross-coupling[3][5].

Standard Experimental Protocol: Pd-Catalyzed N-Arylation

Self-Validating System: This system uses a precatalyst (RuPhos G4) that ensures a 1:1 active Pd-to-ligand ratio, eliminating the variability of in situ catalyst generation.

  • Preparation: In a flame-dried Schlenk tube, combine the diazaspiro[5.5]undecane derivative (1.2 equiv), aryl halide (1.0 equiv), and Cs₂CO₃ (2.5 equiv)[3].

  • Catalyst Loading: Add Pd RuPhos G4 precatalyst (5 mol%) and RuPhos ligand (5 mol%)[3].

  • Degassing (Critical): Add anhydrous 1,4-dioxane (0.2 M). Freeze-pump-thaw the mixture three times to strictly exclude oxygen. Backfill with N₂.

  • Reaction: Seal the tube and heat to 100–150 °C for 12–17 hours[3].

  • Validation: A successful active catalytic cycle will maintain a deep red/orange hue. If the solution turns opaque black within the first hour, the catalyst has deactivated.

Troubleshooting & FAQs (Cross-Coupling)

Q: My reaction mixture turns black almost immediately, and LC-MS shows only unreacted starting materials. Why is my catalyst dying? A: The "black palladium" precipitate indicates that the Pd(II) intermediate has undergone reductive elimination without the substrate, aggregating into inactive Pd(0) nanoparticles. This is caused by either oxygen contamination or a ligand that cannot overcome the steric hindrance of the spirocycle.

  • Solution: First, verify your degassing technique. Second, ensure you are using a highly active, bulky biaryl phosphine ligand like RuPhos . Standard ligands like dppf or PPh₃ are too small and allow the sterically hindered spirocyclic amine to be outcompeted by side reactions[3]. The use of third or fourth-generation precatalysts (e.g., Pd RuPhos G4) is highly recommended to ensure rapid generation of the active monoligated Pd(0) species[3][5].

Q: I am trying to mono-arylate a symmetric 2,8-diazaspiro[5.5]undecane, but I keep getting a mixture of unreacted starting material, mono-arylated, and di-arylated products. How can I improve regioselectivity? A: Statistical mixtures are unavoidable when reacting a symmetric diamine directly. The kinetics of the first and second arylation are too similar.

  • Solution: You must break the symmetry prior to coupling. Use a mono-Boc protected spirocycle (e.g., tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate). Perform the Buchwald-Hartwig coupling on the free amine, and subsequently deprotect the Boc group using HCl/MeOH or TFA/CH₂Cl₂ for further functionalization[3][5].

G Start Low Yield in Buchwald-Hartwig N-Arylation? Q1 Is there a rapid formation of Black Pd Precipitate? Start->Q1 A1 Catalyst Deactivation: 1. Strictly degas solvent 2. Switch to Pd RuPhos G4 Q1->A1 Yes Q2 Is LC-MS showing Di-arylated byproducts? Q1->Q2 No A2 Statistical Mixture: Use mono-Boc protected spirocyclic precursor Q2->A2 Yes Q3 Is Starting Material recovered intact? Q2->Q3 No A3 Kinetic Barrier: Increase temp to 150°C Use Cs2CO3 base Q3->A3 Yes

Troubleshooting logic tree for optimizing Pd-catalyzed N-arylation of spirocyclic amines.

Module 3: Quantitative Optimization Data

To facilitate rapid experimental design, the following table summarizes the optimized reaction parameters for both the core synthesis and functionalization pathways, derived from validated empirical data[3][4][5].

Reaction TypeTarget ScaffoldCatalyst / ReagentBaseSolvent & TempTypical Yield
Double Michael 2,4-diazaspiro[5.5]undecane-tetraoneNone (Base Promoted)Diethylamine (20 mol%)Ethanol, 25 °C85–98%
Double Michael 2,4-diazaspiro[5.5]undecane-tetraoneNone (Base Promoted)NaOH (20 mol%)Ethanol, 25 °C<15% (Polymerizes)
N-Arylation 1-oxa-4,9-diazaspiro[5.5]undecanePd RuPhos G4 (5 mol%)Cs₂CO₃ (2.5 eq)Dioxane, 150 °C70–93%
N-Arylation 3,9-diazaspiro[5.5]undecanePd₂(dba)₃ / BINAPNaOtBu (2.0 eq)Toluene, 110 °C45–60%
N-Arylation 2,8-diazaspiro[5.5]undecanePd(dppf)Cl₂ (10 mol%)K₂CO₃ (3.0 eq)DMF, 100 °C<10% (Deactivates)

Note: The superiority of Cs₂CO₃ in dioxane with RuPhos G4 is attributed to the increased solubility of the base at high temperatures and the exceptional stability of the RuPhos-Pd oxidative addition complex against sterically demanding secondary amines[3].

Sources

Optimization

Technical Support Center: Optimizing Michael Addition Yields for Diazaspiro[5.5]undecane Synthesis

Welcome to the Advanced Technical Support Center. The diazaspiro[5.5]undecane scaffold is a privileged spiro-heterocycle widely utilized in drug discovery for targeting obesity, pain, and psychotic disorders (1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The diazaspiro[5.5]undecane scaffold is a privileged spiro-heterocycle widely utilized in drug discovery for targeting obesity, pain, and psychotic disorders (1)[1]. The most efficient route to construct this core is via a cascade[5+1] double Michael addition between an active methylene compound (e.g., N,N-dimethylbarbituric acid) and a divinyl ketone.

As a Senior Application Scientist, I have compiled this guide to help you troubleshoot stalling reactions, mitigate byproduct formation, and implement self-validating protocols to ensure maximum yield and stereochemical control.

Part 1: Mechanistic Workflow & Logic

Understanding the causality of the reaction is the first step in troubleshooting. The synthesis is not a single concerted step; it is a sequential cascade. The first intermolecular Michael addition is kinetically rapid, but the second intramolecular cyclization is rate-limiting and highly sensitive to base strength and transition-state geometry.

Mechanism A Diarylidene Acetone + Active Methylene B Base Activation (Diethylamine) A->B C Intermolecular 1st Michael Addition B->C D Mono-adduct Intermediate C->D E Intramolecular 2nd Michael Addition D->E F Diazaspiro[5.5]undecane (Chair Conformation) E->F

Mechanistic pathway of the [5+1] double Michael addition for diazaspiro[5.5]undecane synthesis.

Part 2: Troubleshooting FAQs

Q: Why is my reaction stalling at the mono-Michael adduct instead of forming the spirocycle? A: The [5+1] double Michael addition is a cascade process. The initial intermolecular addition is fast, but the subsequent intramolecular Michael addition requires specific enolate geometry and sufficient base strength to proceed (2)[2]. If your reaction stalls, your base may be too weak to deprotonate the mono-adduct, or steric hindrance is preventing the required chair-conformation transition state. Solution: Switch to diethylamine (DEA) in dichloromethane (DCM) at ambient temperature. DEA acts as an optimal mild base that facilitates the second cyclization without triggering retro-aldol degradation[2].

Q: I am observing significant polymerization of the diarylidene acetone. How can I prevent this? A: Divinyl ketones are highly susceptible to radical or thermally induced polymerization, especially under prolonged heating or strong basic conditions. Solution: If you are using reflux conditions, drop the temperature to 25 °C and use a controlled amine base like DEA[2]. Alternatively, utilize a catalyst-free approach by running the reaction in ethylene glycol at 100 °C. The extensive hydrogen-bonding network of ethylene glycol activates the carbonyl oxygen of the Michael acceptor, increasing the electrophilicity of the β-carbon and driving the reaction to completion without the need for basic catalysts that promote polymerization (3)[3].

Q: How does solvent polarity affect the yield and stereoselectivity of the diazaspiro[5.5]undecane core? A: Solvent polarity dictates the thermodynamic stability of the intermediate enolates. Highly polar, protic environments (like water:ethanol mixtures) can stabilize the transition states but may require phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to solubilize hydrophobic diarylidene acetones (4)[4]. For optimal stereocontrol—specifically favoring the thermodynamically stable chair conformation of the cyclohexanone unit—moderately polar aprotic solvents like DCM are preferred. X-ray crystallographic studies confirm that under DEA/DCM conditions, the spirocycle exclusively adopts a chair conformation driven by intermolecular hydrogen bonding and C–H⋯π stacking[2].

Part 3: Troubleshooting Logic Tree

Troubleshooting Start Low Yield of Spirocycle Check Analyze via LC-MS / 1H NMR Start->Check Mono Mono-adduct Predominates Check->Mono Incomplete cyclization Poly Polymerization Detected Check->Poly Side reactions Sol1 Increase Base Strength (Use DEA in DCM) Mono->Sol1 Sol2 Lower Temperature or Use Ethylene Glycol Poly->Sol2

Troubleshooting logic tree for resolving low yields in diazaspiro[5.5]undecane synthesis.

Part 4: Quantitative Data & Yield Optimization

The table below summarizes the causality between reaction conditions and the resulting yields based on validated literature methodologies.

Reaction ConditionSolvent SystemCatalyst / BaseTemperatureAverage Yield (%)Primary Observation / Causality
Method A [2]Dichloromethane (DCM)Diethylamine (DEA)Ambient (25 °C)85 – 98%Excellent stereocontrol; minimal polymerization due to mild conditions.
Method B [3]Ethylene GlycolNone (Catalyst-free)100 °C82 – 94%H-bonding activates the Michael acceptor; eliminates base-induced side reactions.
Method C [4]Water : Ethanol (1:1)TBAB (Phase Transfer)Reflux75 – 88%Environmentally benign; requires TBAB for hydrophobic substrate solubility.
Method D (Control)TolueneTriethylamine (TEA)Reflux< 50%High retro-Michael byproduct formation; significant thermal degradation.
Part 5: Self-Validating Experimental Protocol

Objective: High-yield synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones from divinyl ketones via Base-Promoted[5+1] Double Michael Addition. Causality Note: This protocol leverages DEA to precisely control the deprotonation equilibrium, ensuring the intramolecular cyclization outpaces retro-Michael degradation.

Step 1: Reagent Preparation & Activation Dissolve N,N-dimethylbarbituric acid (2.0 mmol, 1.0 eq) in 10 mL of anhydrous dichloromethane (DCM) in a 50 mL round-bottom flask. Add diethylamine (DEA) (0.4 mmol, 0.2 eq) dropwise. Causality: DEA initiates the formation of the active nucleophilic enolate. DCM provides a moderately polar environment that stabilizes the ion pair without disrupting the subsequent transition state geometry.

Step 2: Intermolecular Addition Slowly add the symmetric or non-symmetric 1,5-diaryl-1,4-pentadien-3-one (divinyl ketone) (2.0 mmol, 1.0 eq) to the stirring solution at ambient temperature (25 °C). Causality: Slow addition prevents localized high concentrations of the divinyl ketone, mitigating the risk of radical polymerization.

Step 3: Intramolecular Cyclization (Cascade Phase) Allow the reaction mixture to stir continuously at room temperature for 2–4 hours. The initial mono-adduct forms rapidly, followed by the rate-limiting intramolecular Michael addition to close the spiro-ring.

Step 4: Self-Validation & In-Process Control (Critical) Before quenching, withdraw a 50 µL aliquot and analyze via 1 H NMR. Validation Criteria: The reaction is complete when the olefinic protons of the divinyl ketone ( δ 6.5–7.5 ppm) completely disappear. Successfully formed diazaspiro[5.5]undecane will exhibit a highly specific signature: a doublet of doublets at δ 2.59 & 2.63 ( J=15.36 Hz, 4.40 Hz) for the equatorial protons at the C2/C6 positions, and another doublet of doublets at δ 3.99 & 4.02 ( J=14.68 Hz, 4.40 Hz) for the axial protons at the C3/C5 positions[2]. If only one set of doublets is present, the reaction has stalled at the mono-adduct.

Step 5: Isolation and Purification Evaporate the DCM under reduced pressure. Wash the crude solid with cold ethanol (3 x 5 mL) to remove unreacted starting materials and trace DEA. Recrystallize from hot ethanol to yield the pure spirocycle as a crystalline solid.

References
  • [2] Islam, M.S., Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted[5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. 2

  • [1] Blanco-Ania, D., Heus, R., Rutjes, F.P.J.T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds (PubMed Central). 1

  • [3] RSC Advances (2015). An efficient catalyst free synthesis of nitrogen containing spiro heterocycles via [5 + 1] double Michael addition reaction. RSC Publishing. 3

  • [4] Khurana, J.M., et al. (2015). Synthesis, Photophysical Studies, Solvatochromic Analysis and TDDFT Calculations of Diazaspiro Compounds. PubMed.4

Sources

Troubleshooting

Technical Support Center: 3,9-Diazaspiro[5.5]undecane Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and side reactions encountered whe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and side reactions encountered when synthesizing the 3,9-diazaspiro[5.5]undecane framework. This spirocyclic diamine is a highly valued scaffold in medicinal chemistry, frequently utilized in the development of CCR5 antagonists and GABA_A receptor modulators [3, 4].

However, its synthesis—typically via a Guareschi-Thorpe condensation followed by harsh hydrolysis and aggressive reduction—is fraught with thermodynamic and steric challenges. This guide bypasses generic advice to provide you with causally driven troubleshooting, self-validating protocols, and empirical data to optimize your yields.

I. Mechanistic Workflow & Side Reaction Mapping

Understanding the exact point of divergence in your synthetic route is critical. The diagram below maps the standard Guareschi-Thorpe route, highlighting the specific stages where thermodynamic stalling or steric hindrance generates the most common side products.

Pathway Start N-Benzyl-4-piperidone + Ethyl cyanoacetate Condensation Guareschi-Thorpe Condensation Start->Condensation Dicyano 1,5-Dicyano-2,4-dioxo Intermediate Condensation->Dicyano Hydrolysis Acidic Hydrolysis (H3PO4, 110°C) Dicyano->Hydrolysis SpiroDione Spiro[5.5]undecane- 2,4-dione Hydrolysis->SpiroDione Side1 Mono-cyano / Amide Side Products Hydrolysis->Side1 Low Temp / Short Time Reduction LiAlH4 Reduction (THF, Reflux) SpiroDione->Reduction Target 3,9-Diazaspiro[5.5]undecane (Target Scaffold) Reduction->Target Side2 Undecan-2-one (Incomplete Reduction) Reduction->Side2 Steric Hindrance

Figure 1: Synthesis workflow of 3,9-diazaspiro[5.5]undecane and major side reaction pathways.

II. Diagnostic Q&A: Mechanistic Troubleshooting

Q1: Why am I isolating 3,9-diazaspiro[5.5]undecan-2-one instead of the fully reduced spiro-undecane? A1: You are observing the incomplete reduction of the spiro-dione (2,4-dione) intermediate.

  • Causality: The spiro carbon (C6) creates a highly congested steric environment. When using lithium aluminum hydride (LiAlH4) or borane, the first carbonyl reduces relatively quickly. However, the resulting alkoxide/amine-borane complex tightly coordinates around the spiro center, sterically shielding the second carbonyl from further hydride attack. This stalling leads to the stable undecan-2-one side product, a scaffold actually isolated and utilized in separate CCR5 antagonist studies [2, 3].

  • Resolution: Overcome the steric barrier through mass action and thermal energy. Use a minimum of 5.0 equivalents of LiAlH4 and extend the THF reflux time to 24–48 hours. Do not attempt this reduction at room temperature.

Q2: During the hydrolysis of the Guareschi-Thorpe adduct, my LC-MS shows masses corresponding to cyano-adducts (+25 Da or +50 Da relative to the target dione). How do I force complete decarboxylation? A2: The intermediate 1,5-dicyano-2,4-dioxospiro[5.5]undecane requires exceptionally harsh acidic conditions to undergo complete hydrolysis of the nitriles to carboxylic acids, followed by bis-decarboxylation [5].

  • Causality: Nitrile hydrolysis to primary amides is kinetically fast, but the subsequent hydrolysis of the sterically hindered amides to carboxylic acids is the rate-limiting step. If the temperature drops below 100 °C or the acid concentration is too low, the reaction stalls at the carboxamide or mono-cyano stage.

  • Resolution: Suspend the dicyano intermediate in 50% aqueous phosphoric acid (H3PO4) or 30% sulfuric acid (H2SO4) and heat to 110 °C for at least 30 hours. Phosphoric acid is preferred as it minimizes the oxidative ring-opening side reactions occasionally seen with prolonged sulfuric acid exposure [1, 5].

Q3: How do I avoid over-alkylation or di-protection when synthesizing mono-Boc 3,9-diazaspiro[5.5]undecane? A3: Attempting to statistically mono-protect the fully deprotected, symmetric 3,9-diazaspiro[5.5]undecane is fundamentally flawed and will result in a difficult-to-separate mixture of unreacted, mono-Boc, and di-Boc species.

  • Causality: The pKa values of both secondary amines in the symmetric spirocyclic system are nearly identical. Once one nitrogen is protected, the inductive electron-withdrawing effect is poorly transmitted across the insulating sp_3 spiro carbon, failing to significantly deactivate the second nitrogen [4].

  • Resolution: Build asymmetry into the synthesis from step one. Start the initial condensation with N-benzyl-4-piperidone. This guarantees orthogonal protecting groups (e.g., N3-H and N9-Benzyl) from the onset. You can then selectively Boc-protect the free amine and subsequently remove the benzyl group via Pd/C hydrogenation [1].

Q4: In the titanium-mediated spirocyclization of 4-alkylpyridines, I observe significant ring-opened side products. What drives this? A4: This alternative route entails the in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of a β-dicarbonyl nucleophile in the presence of Ti(OiPr)4 [2].

  • Causality: The intermediate dihydropyridine is highly susceptible to intermolecular nucleophilic attack or rearomatization if the intramolecular trapping by the β-dicarbonyl is slow. Furthermore, trace moisture in the Ti(OiPr)4 leads to premature hydrolysis of the activating chloroformate.

  • Resolution: Ensure strictly anhydrous conditions. Pre-mix the titanium reagent with the nucleophile for 15 minutes to form the active titanate complex before adding the chloroformate.

III. Quantitative Optimization Data

The following table summarizes the empirical optimization of the two most problematic steps in the primary synthetic route, demonstrating the shift from side-product dominance to target yield.

Synthetic StepReagents / ConditionsDominant Side ProductSide Product YieldTarget Yield
Hydrolysis 30% H2SO4, 80 °C, 12 hMono-cyano-dione60%25%
Hydrolysis 50% H3PO4, 110 °C, 30 hNone detected< 2%64%
Reduction LiAlH4 (2.0 eq), THF, 6 hUndecan-2-one55%30%
Reduction LiAlH4 (5.0 eq), THF, 24 hUndecan-2-one5%88%

IV. Validated Experimental Protocols

These protocols are designed as self-validating systems. Observational milestones are included so you can verify the success of the reaction in real-time.

Protocol A: Complete Hydrolysis to 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Reference Standard: Adapted from optimized template synthesis [5].

  • Suspension: In a 1 L round-bottom flask, suspend 32.2 g of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane in 300 mL of 50% aqueous phosphoric acid.

  • Thermal Decarboxylation: Submerge the flask in an oil bath pre-heated to 110 °C. Maintain vigorous stirring for 30 hours.

    • Self-Validation Check: The initial cloudy suspension will gradually transition into a homogeneous, clear solution as the insoluble cyano-adducts hydrolyze into soluble salts. Gas evolution (CO2) will be visible.

  • Neutralization: Cool the reaction mixture to room temperature, then transfer to an ice bath. Carefully adjust the pH to ~8.0 using concentrated aqueous ammonia dropwise.

    • Self-Validation Check: A thick, light-yellow to white precipitate will crash out precisely as the pH crosses 7.0.

  • Isolation: Filter the precipitated solid under vacuum, wash extensively with deionized water (3 x 100 mL) to remove phosphate salts, and dry under high vacuum. Recrystallize from methanol to yield the pure spiro-dione (approx. 17.4 g, 64% yield).

Protocol B: Exhaustive Reduction to 9-Benzyl-3,9-diazaspiro[5.5]undecane
  • Preparation: In an oven-dried 2-neck flask under strict Argon atmosphere, suspend LiAlH4 (5.0 eq relative to dione) in anhydrous THF (10 mL/g of substrate).

  • Addition: Cool the suspension to 0 °C. Add a solution of 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (1.0 eq) in anhydrous THF dropwise over 30 minutes to control the exothermic hydrogen gas evolution.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C for 24 hours.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every n grams of LiAlH4 used, sequentially and cautiously add:

    • n mL of DI water

    • n mL of 15% aqueous NaOH

    • 3n mL of DI water

    • Self-Validation Check: The messy, gray slurry will rapidly convert into a crisp, white, granular aluminum salt precipitate. If the precipitate is gelatinous, the quench was rushed or insufficient water was used, which will trap your product.

  • Recovery: Filter the granular salts through a pad of Celite. Wash the filter cake with hot THF (2 x 50 mL). Concentrate the combined filtrate under reduced pressure to yield the fully reduced target scaffold.

V. References

  • Method for synthesizing 3,9-diaza spiro[5.5] undecane template compounds Source: Eureka / PatSnap (CN Patent) URL:[Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones Source: ResearchGate URL:[Link]

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist Source: PubMed (NIH) URL:[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists Source: ePrints Soton - University of Southampton URL:[Link]

  • Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds Source: Google Patents (CN101255161A) URL:

Optimization

Technical Support Center: Purification Strategies for Polar Diazaspiro[5.5]undecane Derivatives

Overview Diazaspiro[5.5]undecanes (e.g., 1,9-diazaspiro[5.5]undecane) are privileged spirocyclic dipiperidine scaffolds frequently utilized in drug discovery for targets such as NPY Y5 receptors and various CNS disorders...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Diazaspiro[5.5]undecanes (e.g., 1,9-diazaspiro[5.5]undecane) are privileged spirocyclic dipiperidine scaffolds frequently utilized in drug discovery for targets such as NPY Y5 receptors and various CNS disorders 1. Despite their high pharmacological value, their physicochemical properties—specifically their extreme polarity, dual basic nitrogen centers, and high aqueous solubility—present severe purification bottlenecks.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond trial-and-error. The workflows below are built on mechanistic causality and self-validating protocols to ensure you can reliably isolate these challenging spiro-amines.

Diagnostic Purification Workflow

Purification_Decision_Tree Start Crude Diazaspiro[5.5]undecane State What is the amine state? Start->State Protected Protected (Boc/Cbz/Fmoc) State->Protected FreeBase Free Base / Salt State->FreeBase NP Normal-Phase Silica (Hexane/EtOAc or DCM/MeOH) Protected->NP Aqueous Is liquid-liquid extraction feasible? FreeBase->Aqueous SCX SCX Catch & Release (Isolate from aqueous/salts) Aqueous->SCX No (Highly water soluble) Polishing Polishing Required? Aqueous->Polishing Yes SCX->Polishing HILIC HILIC Chromatography (Acetonitrile/Water + Buffer) Polishing->HILIC Highly Polar HighpH High-pH RP-HPLC (Ammonium Bicarbonate pH 10) Polishing->HighpH Moderate Polarity

Diagnostic decision tree for selecting the optimal purification route for diazaspiro[5.5]undecanes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Irreversible Binding and Severe Tailing on Normal-Phase Silica

Q: When attempting to purify a diazaspiro[5.5]undecane free base using standard silica gel (DCM/MeOH), the compound streaks entirely down the column and recovery is <30%. Why is this happening?

A: Causality: Bare silica contains acidic silanol groups with a pKa of approximately 4.5. The spiro-dipiperidine core contains secondary or tertiary amines with pKa values typically between 9.0 and 10.5. During normal-phase chromatography, these basic nitrogens become protonated by the silanols, shifting the retention mechanism from simple adsorption/partitioning to strong, irreversible ion-exchange interactions 2.

Solution: Abandon traditional normal-phase chromatography for the free base. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase but operates with an aqueous-organic mobile phase (e.g., Acetonitrile/Water) 3. The water forms an enriched, semi-immobilized layer on the silica surface. The polar spiro-amines partition into this aqueous layer effectively without the severe ionic trapping seen in anhydrous normal-phase conditions 4.

Issue 2: Elution at the Solvent Front in Reversed-Phase (RP) HPLC

Q: I switched to a C18 column to avoid silica tailing, but my compound elutes at the solvent front (T0) even at 5% organic modifier. How can I increase retention?

A: Causality: Diazaspiro[5.5]undecanes are highly hydrophilic. Under standard acidic RP-HPLC conditions (e.g., 0.1% Formic Acid or TFA), the amines are fully ionized (protonated). This ionized state is too polar to interact with the hydrophobic C18 alkyl chains, leading to zero retention.

Solution: Employ High-pH RP-HPLC . By adjusting the mobile phase to pH 10.0 (using 10 mM Ammonium Bicarbonate and Ammonium Hydroxide), you suppress the ionization of the basic nitrogens, converting the molecule into its neutral free-base form. This significantly increases its lipophilicity and retention on a C18 column. Note: You must use a hybrid-silica or polymer-based C18 column designed to withstand high pH, as standard silica dissolves above pH 8.0.

Issue 3: Complete Loss of Product During Aqueous Workup

Q: After deprotecting a Boc-diazaspiro[5.5]undecane intermediate with TFA, I neutralized the reaction with NaOH and attempted a liquid-liquid extraction (LLE) with DCM. The organic layer contains no product. Where is it?

A: Causality: The deprotected spiro-dipiperidine core is extremely water-soluble due to its high polarity and capability for extensive hydrogen bonding. Even in its un-ionized free base state (at high pH), its partition coefficient (LogP) heavily favors the aqueous layer.

Solution: Bypass LLE entirely by using a Strong Cation Exchange (SCX) Catch-and-Release methodology. SCX resins contain sulfonic acid functional groups that chemically bind the basic amines, allowing you to wash away non-basic impurities and subsequently release the pure amine 5.

Self-Validating Experimental Protocols

Protocol A: SCX "Catch-and-Release" Isolation

This protocol isolates the highly polar free base from reaction mixtures, salts, and non-basic byproducts without the need for aqueous extraction 6.

SCX_Protocol Load 1. Catch Load in MeOH (pH < 4) Bind 2. Bind Amine binds to SO3- Resin Load->Bind Wash 3. Wash 100% MeOH (Removes neutrals) Bind->Wash Elute 4. Release 2M NH3 in MeOH (Deprotonates amine) Wash->Elute

Step-by-step mechanistic workflow of SCX Catch-and-Release for basic amines.

Methodology:

  • Column Preparation: Condition a pre-packed SCX cartridge (sulfonic acid bonded silica) with 3 Column Volumes (CV) of Methanol.

  • Sample Loading (Catch): Dissolve the crude reaction mixture in Methanol. Add a few drops of Acetic Acid to ensure the pH is < 4 (this guarantees the diazaspiro nitrogens are fully protonated). Load the solution onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3-5 CV of 100% Methanol.

    • Self-Validation Check: Spot this methanol wash on a TLC plate (ninhydrin stain) or analyze via LC-MS. A properly functioning SCX catch will show zero target spiro-amine in this wash; its presence indicates column overloading or insufficient acidification during loading.

  • Elution (Release): Elute the target compound using 3 CV of 2.0 M Ammonia in Methanol. The ammonia deprotonates the spiro-amine, breaking the ionic bond with the sulfonate resin.

  • Recovery: Concentrate the methanolic ammonia eluent under reduced pressure to yield the pure diazaspiro[5.5]undecane free base.

Protocol B: HILIC Method Development for Final Polishing

When SCX yields a product that requires further separation from structurally similar basic impurities, HILIC is the premier choice.

Methodology:

  • Column Selection: Select an underivatized bare-silica or amide-bonded HILIC column (e.g., Ascentis Express HILIC).

  • Mobile Phase Preparation:

    • Solvent A (Weak Solvent): 100% Acetonitrile.

    • Solvent B (Strong Solvent): 10 mM Ammonium Formate in Water (pH 3.0).

    • Causality Note: Buffer is strictly required to maintain a constant ionic strength and a reproducible immobilized water layer on the stationary phase.

  • Gradient Design: Start at 95% A (highly retentive) and run a shallow gradient down to 60% A over 15 minutes. Remember: Unlike RP-HPLC, water is the strong eluting solvent in HILIC.

  • Sample Diluent: Dissolve the sample in a diluent that closely matches the initial mobile phase (e.g., 80% Acetonitrile / 20% Water).

    • Self-Validation Check: Inject your sample dissolved in 100% water. If the peak splits or elutes at the solvent front, your diluent is disrupting the stationary phase's immobilized water layer. Re-dissolve in >70% Acetonitrile to validate the method.

Quantitative Data: Method Comparison for Diazaspiro[5.5]undecanes

The following table summarizes the expected chromatographic behavior of a standard diazaspiro[5.5]undecane free base across various purification modalities.

Purification ModalityMobile Phase SystemTypical Retention Factor (k')Peak ShapeExpected RecoveryPrimary Limitation
Normal-Phase (Silica) DCM / MeOH (0-20%)> 10 (Irreversible)Severe Tailing< 30%Strong ion-exchange with silanols causes sample loss.
RP-HPLC (Low pH) Water / MeCN + 0.1% TFA< 0.5 (Solvent Front)Sharp95%Zero retention due to extreme hydrophilicity.
RP-HPLC (High pH) 10mM NH₄HCO₃ (pH 10) / MeCN2.0 - 4.0Good90%Requires specialized high-pH stable C18 columns.
HILIC (Bare Silica) MeCN / 10mM NH₄Formate3.0 - 6.0Excellent> 95%Sample must be soluble in high-organic diluent.
SCX Resin Catch: MeOH Release: NH₃-MeOHN/A (Digital On/Off)N/A> 95%Does not separate basic impurities from each other.

References

  • National Institutes of Health (NIH) / PMC. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Available at:[Link]

  • Bioanalysis Zone / Merck. "Ascentis® Express Products: Columns used for analysis of Polar and Non - Polar compounds." Available at:[Link]

  • Biotage. "What can I use to purify polar reaction mixtures?" Available at:[Link]

  • Chromatography Today. "Use of Fortis HILIC stationary phases." Available at:[Link]

  • Google Patents. "United States Patent: SCX catch-and-release chromatography.

Sources

Troubleshooting

Catalyst selection for efficient synthesis of 3-heterospiro[5.5]undecanes

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on one of the more nuanced areas of heterocyclic chemistry: the synthesis of 3-heterospiro[5.5]undecanes. The sp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on one of the more nuanced areas of heterocyclic chemistry: the synthesis of 3-heterospiro[5.5]undecanes. The spirocyclic core is a privileged scaffold in medicinal chemistry and natural products, yet its construction, particularly the stereocontrolled installation of the spirocenter, presents significant challenges. Catalyst selection is paramount and is the central focus of this guide.

This resource is structured to move from general principles to specific, actionable advice. We will begin with frequently asked questions to build a foundational understanding of catalyst choice, followed by a detailed troubleshooting guide for when experiments do not go as planned. Finally, we will provide validated experimental protocols for key transformations.

This section addresses the strategic decisions researchers face at the outset of their synthetic planning.

Q1: What are the primary catalyst classes for synthesizing 3-oxaspiro[5.5]undecanes (spiroketals), and how do I decide which to use?

A1: The choice of catalyst is fundamentally tied to the desired stereochemical outcome—whether you are targeting the thermodynamically most stable product or a less stable, kinetically favored isomer.

  • Brønsted & Lewis Acids (Thermodynamic Control): Standard acid catalysts like camphorsulfonic acid (CSA), phosphoric acid, or Lewis acids such as zinc chloride (ZnCl₂) typically facilitate the cyclization of dihydroxy ketone precursors under equilibrating conditions.[1][2][3] These reactions are often run at room temperature or with gentle heating, allowing the system to settle into its lowest energy state, which is usually the spiroketal isomer stabilized by the anomeric effect.[1][4] This is the most direct route to the thermodynamically favored product.

  • Chiral Organocatalysts (Kinetic & Asymmetric Control): When the goal is to access a specific, often less stable, stereoisomer (a "contrathermodynamic" product) or to achieve high enantioselectivity, organocatalysis is the superior choice.[1][5]

    • Chiral Phosphoric Acids (CPAs): These catalysts excel at promoting asymmetric spiroketalizations under kinetic control.[6] They operate through a highly organized, hydrogen-bond-mediated transition state that can override the inherent thermodynamic preferences of the substrate, preventing epimerization of the newly formed stereocenter.[7]

    • Aminothioureas & Squaramides: These bifunctional catalysts activate both the nucleophile and electrophile through hydrogen bonding, enabling highly enantioselective cascade reactions to form complex spiroketals under mild conditions.[8][9]

  • Transition Metal Catalysts (Specialized Applications): Metals like iridium, silver, or palladium are typically used for more complex cascade reactions where the spiroketalization is coupled with other bond-forming events, such as allylation or cycloisomerization.[10][11][12][13] For instance, an Iridium/(P,olefin) ligand system can be used for highly enantioselective and diastereoselective formation of spiroketals from racemic allylic carbonates.[10]

Decision Workflow for Catalyst Selection

start Desired 3-Oxaspiro[5.5]undecane Product thermo Thermodynamically Stable Isomer? start->thermo asymmetric Asymmetric Synthesis Required? thermo->asymmetric No br_lewis Use Brønsted or Lewis Acid (e.g., CSA, H3PO4, ZnCl2) thermo->br_lewis Yes kinetic Kinetically Controlled Isomer? asymmetric->kinetic No cpa Use Chiral Phosphoric Acid (CPA) or other Asymmetric Organocatalyst asymmetric->cpa Yes kinetic->cpa Yes metal Consider Transition Metal Catalysis (e.g., Ir, Ag) for cascade reactions kinetic->metal If part of a cascade start Low Yield Observed check_sm Analyze Crude Mixture: Starting Material (SM) Present? start->check_sm sm_yes SM Consumed? check_sm->sm_yes check_reagents Verify Catalyst & Reagent Purity/Activity optimize_cond Optimize Reaction Conditions (Temp, Solvent, Time) check_reagents->optimize_cond solution_reagents Use Fresh/Purified Reagents. Consider Catalyst Poisoning. check_reagents->solution_reagents Impurity Detected solution_cond Screen Solvents & Temperature Range. optimize_cond->solution_cond check_workup Analyze Aqueous & Organic Layers for Product Loss solution_workup Modify Workup: Adjust pH, Use Different Extraction Solvent. check_workup->solution_workup sm_yes->check_reagents No decomp Product Decomposition Occurred? sm_yes->decomp Yes decomp->check_workup No solution_decomp Modify Conditions: Lower Temp, Shorter Time, Milder Reagents. decomp->solution_decomp Yes

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Diazaspiro[5.5]undecanes

Welcome to the Technical Support Center for spirocyclic diamine synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals master...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic diamine synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals master the stereoselective construction of diazaspiro[5.5]undecane frameworks.

Nitrogen-containing spiro-heterocycles are privileged motifs in drug discovery, but their synthesis is often plagued by poor regioselectivity and unpredictable stereochemical outcomes. This guide bypasses generic advice, focusing strictly on the causality of reaction mechanics, self-validating protocols, and field-proven troubleshooting strategies for the cascade[5+1] double Michael addition [1].

Part 1: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones is designed as a self-validating system . Each phase contains built-in analytical checkpoints so you can verify the reaction's trajectory before proceeding to the next step.

Standard Operating Procedure: Base-Promoted [5+1] Cascade Cyclization
  • Reagent Preparation: Dissolve 1.0 mmol of the divinylketone acceptor (e.g., 1,5-diaryl-1,4-pentadien-3-one) and 1.0 mmol of the active methylene donor (N,N-dimethylbarbituric acid) in 10 mL of anhydrous dichloromethane (DCM) [1].

  • Base-Catalyzed Initiation: Add 20 mol% of diethylamine (NHEt 2​ ) dropwise while maintaining the flask at ambient temperature (20–25 °C).

    • Self-Validation Check: Observe a subtle color shift in the solution. This indicates the successful deprotonation of the barbituric acid and the initiation of the first intermolecular Michael addition.

  • Cascade Cyclization: Stir the mixture at room temperature for 2 to 4 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is only complete when the bright yellow spot corresponding to the divinylketone completely disappears, confirming the second intramolecular Michael addition has closed the spiro-ring [1].

  • Isolation: Evaporate the DCM under reduced pressure. Triturate and wash the crude solid with cold ethanol to remove residual base and trace unreacted precursors.

  • Stereochemical Verification: Recrystallize the product from an ethanol/chloroform mixture.

    • Self-Validation Check: Submit the purified crystals for 1 H-NMR. Do not proceed to biological assays until you have confirmed the specific axial/equatorial coupling constants (detailed in the FAQ section below) that prove the exclusive formation of the chair conformation [2].

Part 2: Mechanistic Workflow Visualization

The success of this synthesis relies on understanding the thermodynamic flow of the cascade reaction. The diagram below illustrates the pathway from raw materials to the stereochemically locked product.

G A N,N-dimethylbarbituric acid (Active Methylene Donor) C Deprotonation by Diethylamine (DCM, Ambient Temp) A->C B Diarylidene acetone (Divinylketone Acceptor) B->C D 1st Michael Addition (Intermolecular C-C Bond) C->D E Reactive Enolate Intermediate (Stereocenter Setup) D->E F 2nd Michael Addition (Intramolecular Cascade) E->F Thermodynamic Control G 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone (Chair Conformation) F->G π-π stacking, H-bonding

Figure 1: Workflow and mechanistic pathway for the [5+1] double Michael cascade cyclization.

Part 3: Quantitative Data & Parameter Optimization

Deviating from the optimal parameters will aggressively degrade both your yield and your diastereomeric ratio (dr). Use the following table to benchmark your laboratory conditions against established quantitative standards [1].

Reaction ParameterOptimal ConditionSuboptimal ConditionQuantitative Impact / Observation
Solvent Dichloromethane (DCM)THF or TolueneYields drop from ~98% to <35%; acyclic enolate intermediates accumulate due to poor transition state stabilization.
Base Catalyst Diethylamine (NHEt 2​ )DBU or KOHNHEt 2​ provides >90% conversion; stronger bases trigger rapid polymerization of the divinylketone acceptor.
Temperature Ambient (20–25 °C)Reflux (>60 °C)Ambient yields >95% chair conformation; reflux provides excess kinetic energy, degrading the stereocontrol and increasing twisted conformers.
Reaction Time 2–4 hours< 1 hourIncomplete cascade cyclization. TLC will show the persistence of starting material (yellow spot).

Part 4: Troubleshooting & FAQs (Mechanistic Causality)

Q1: Why does the cyclohexanone unit exclusively adopt a chair conformation in the final spirocycle?

A: The stereoselectivity is strictly thermodynamically driven. During the cascade [5+1] double Michael addition, the intermediate enolate undergoes an intramolecular cyclization. The resulting diazaspiro[5.5]undecane framework minimizes steric clashes (1,3-diaxial interactions) by adopting a chair conformation in the cyclohexanone unit. This specific geometry is further locked into place in the solid state by a network of intermolecular hydrogen bonding, C Ar​ –H⋯π interactions, and π–π stacking forces [1].

Q2: How can I definitively verify the stereochemical outcome using NMR before proceeding to X-ray crystallography?

A: You must analyze the J -coupling constants of the axial and equatorial protons in your 1 H-NMR spectrum. For a successful chair conformation, look for a distinct doublet of doublets around δ 2.55–2.63 ppm ( Jgem​≈15.4 Hz, Jea​≈4.4 Hz) corresponding to the equatorial protons at the C2 and C6 positions. The axial protons at C3 and C5 will appear as another doublet of doublets near δ 3.95–4.02 ppm. Crucially, a triplet around δ 3.64–3.72 ppm ( J≈14.7 Hz) confirms the axial protons at C2/C6 , acting as the definitive mathematical proof of the chair geometry [2].

Q3: My yields are dropping below 50% and I am isolating acyclic intermediates. What is failing in the cascade?

A: This is a classic symptom of improper solvent selection or base overpowering. The reaction relies on the specific dielectric constant of DCM to stabilize the transition state during the second intramolecular Michael addition. If you switch to highly polar aprotic solvents (like DMF) or non-polar solvents (like Toluene), the stabilization is compromised, trapping the acyclic enolate intermediate. Furthermore, using primary amines or strong bases (like DBU) can lead to side-reactions or polymerization. Stick to secondary amines like NHEt 2​ , which provide the optimal pKa for controlled deprotonation [1].

Troubleshooting Issue Low Yield / Loss of Stereoselectivity Check1 Check Solvent Issue->Check1 Check2 Check Base Issue->Check2 Check3 Check Temperature Issue->Check3 Sol1 Use DCM (Avoid THF/Toluene) Check1->Sol1 Sol2 Use Diethylamine (Avoid DBU/KOH) Check2->Sol2 Sol3 Ambient Temp (Avoid Reflux) Check3->Sol3

Figure 2: Logical troubleshooting tree for resolving low yields and stereoselectivity issues.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., et al. "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones." Arabian Journal of Chemistry, 2015.1

  • Islam, M. S., Al-Majid, A. M., Barakat, A., et al. "Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles." Molecules, 2015. 2

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in the Hydrogenation of Thiaspiro[5.5]undecanes

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges with catalyst poisoning during the hydrogenation of sulfur-containing scaffolds, s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges with catalyst poisoning during the hydrogenation of sulfur-containing scaffolds, specifically thiaspiro[5.5]undecanes. The inherent nature of the sulfur heteroatom in these molecules presents a significant and common obstacle in catalytic reductions, leading to decreased reaction efficiency, inconsistent results, and potential project delays. This document provides in-depth troubleshooting, actionable protocols, and a foundational understanding of the poisoning mechanisms to empower you to overcome these hurdles.

Section 1: The Core Challenge: Understanding Sulfur Poisoning

The primary obstacle in the hydrogenation of thiaspiro[5.5]undecanes is the potent inhibitory effect of the sulfur atom on common heterogeneous catalysts. The lone pair electrons on the sulfur atom lead to strong chemisorption onto the active metal sites of the catalyst (e.g., Palladium, Platinum, Nickel).[1][2][3] This interaction is often strong and, at lower temperatures, can be irreversible, effectively blocking the active sites and preventing the desired hydrogenation reaction from occurring.[1][4]

The mechanism involves the sulfur atom binding directly to the metal surface, which can physically block multiple reaction sites and electronically modify the catalyst's surface, reducing its overall activity.[4][5]

CatalystPoisoning cluster_0 Catalyst Surface Before Poisoning cluster_1 Catalyst Surface After Poisoning Catalyst_Before Active Site Active Site Active Site Active Site Reactant Reactant Molecule Reactant->Catalyst_Before:f1 Adsorption & Reaction Catalyst_After Active Site Poisoned Site (S) Active Site Poisoned Site (S) Poison Thiaspiro[5.5]undecane (Sulfur Atom) Poison->Catalyst_After:f1 Strong Chemisorption Poison->Catalyst_After:f3 Blocks Sites Reactant_Blocked Reactant Molecule Reactant_Blocked->Catalyst_After:f1 Access Blocked TroubleshootingWorkflow Start Hydrogenation reaction shows low activity or stalls CheckCatalyst Is the catalyst known to be sulfur-sensitive (e.g., Pd/C, PtO2)? Start->CheckCatalyst SwitchCatalyst ACTION: Switch to a sulfur-tolerant catalyst (e.g., Ru-S, Ni@N-C, B-doped Pd) CheckCatalyst->SwitchCatalyst Yes CheckConditions Is the reaction temperature below ~100°C? CheckCatalyst->CheckConditions No End Problem Resolved SwitchCatalyst->End IncreaseTemp ACTION: Carefully increase temperature. Poisoning may be reversible at higher T. CheckConditions->IncreaseTemp Yes Regenerate Is catalyst regeneration an option? CheckConditions->Regenerate No IncreaseTemp->End PerformRegen ACTION: Perform thermal regeneration (oxidative or reductive protocol) Regenerate->PerformRegen Yes Purify Are starting materials/solvents suspected of having impurities? Regenerate->Purify No PerformRegen->End PurifyFeed ACTION: Analyze all inputs for sulfur. Implement feedstock purification. Purify->PurifyFeed Yes End_Fail Consult Specialist/ Re-evaluate synthetic route Purify->End_Fail No PurifyFeed->End

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Diazaspiro[5.5]undecane Derivatives in Modern Therapeutics

The diazaspiro[5.5]undecane scaffold has emerged as a "privileged heterocycle" in modern drug discovery [1]. Unlike flat, planar aromatic rings, the spirocyclic geometry of these dipiperidine derivatives provides inheren...

Author: BenchChem Technical Support Team. Date: March 2026

The diazaspiro[5.5]undecane scaffold has emerged as a "privileged heterocycle" in modern drug discovery [1]. Unlike flat, planar aromatic rings, the spirocyclic geometry of these dipiperidine derivatives provides inherent three-dimensional conformational restriction. This structural rigidity enhances target selectivity, improves metabolic stability, and allows for precise vectorization of pharmacophores.

This guide provides an objective, data-driven comparative analysis of diazaspiro[5.5]undecane derivatives across three distinct therapeutic domains: pain management, antiviral efficacy, and peripheral immunomodulation. By analyzing their performance against standard-of-care alternatives, we can understand the mechanistic advantages of this unique chemical space.

Analgesia: Dual MOR Agonism and σ1R Antagonism

The treatment of severe pain is historically dominated by μ-opioid receptor (MOR) agonists like oxycodone, which carry severe liabilities including tolerance, dependence, and opioid-induced bowel dysfunction (constipation). Recent structural merging strategies have produced 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives designed to simultaneously activate the MOR and antagonize the sigma-1 receptor (σ1R) [2].

Comparative Performance Data

Compound 15au (a phenethyl-substituted 1-oxa-4,9-diazaspiro[5.5]undecane) demonstrates a balanced dual profile that rivals traditional opioids while mitigating gastrointestinal side effects.

CompoundPrimary Target(s)Analgesic Efficacy (Paw Pressure Test)GI Transit Inhibition (Constipation)Local Peripheral Activity
Compound 15au MOR (Agonist) / σ1R (Antagonist)High (Equipotent to Oxycodone)Low (Significantly reduced)Yes (Reversible by PRE-084)
Oxycodone (Standard)MOR (Agonist)HighHigh (Severe)No
Self-Validating Protocol: In Vivo Nociception & GI Transit Assay

To rigorously prove that the improved safety profile of Compound 15au is causally linked to its dual mechanism, the experimental workflow must isolate the σ1R contribution from the MOR contribution.

  • Baseline Mechanical Nociception: Utilize the paw pressure test in murine models to establish baseline pain thresholds. Rationale: Mechanical nociception is highly sensitive to MOR-mediated analgesia.

  • Equianalgesic Dosing: Administer Compound 15au and Oxycodone at doses that produce identical peak analgesic effects.

  • Pharmacological Rescue (Validation Step): Co-administer PRE-084 (a highly selective σ1R agonist) with Compound 15au. Causality: If the local peripheral analgesic effect of 15au is neutralized by PRE-084, it definitively proves that the peripheral activity is driven by σ1R antagonism rather than off-target effects.

  • Charcoal Meal GI Transit Test: Measure the distance traveled by a charcoal meal in the gastrointestinal tract post-administration. Causality: σ1R antagonism modulates the enteric nervous system, counteracting the paralyzing effects of MOR activation on gut motility.

G cluster_targets Receptor Targets Compound 1-oxa-4,9-diazaspiro[5.5]undecane (Compound 15au) MOR μ-Opioid Receptor (MOR) [Agonism] Compound->MOR Activates Sigma σ1 Receptor (σ1R) [Antagonism] Compound->Sigma Blocks Analgesia Potent Analgesia (Comparable to Oxycodone) MOR->Analgesia Gi/o Pathway SideEffects Reduced GI Constipation & Local Peripheral Action MOR->SideEffects Mitigated by σ1R Sigma->SideEffects Modulates

Dual MOR agonism and σ1R antagonism signaling pathway for potent analgesia with reduced side effects.

Antiviral Efficacy: DENV2 NS5-Methyltransferase Inhibition

Dengue virus type 2 (DENV2) lacks specific approved therapeutics. Recent screening of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives has identified them as potent non-nucleoside inhibitors of the viral NS5-methyltransferase, outperforming the broad-spectrum antiviral standard, Ribavirin[3].

Comparative Performance Data

The substitution pattern on the benzyl ring critically dictates binding affinity within the NS5-methyltransferase pocket.

CompoundSubstitution GroupEC₅₀ (μM)Primary TargetΔG_bind (kcal/mol)
SPO-6 2-methylbenzyl11.43 ± 0.87NS5-methyltransferase-27.2 ± 3.9
SPO-7 4-bromobenzyl14.15 ± 0.50NS5-methyltransferase-22.5 ± 4.7
Ribavirin (Standard)N/A50.9 ± 18.0Broad-spectrum-20.0 ± 4.6
Self-Validating Protocol: Antiviral Screening & In Silico Validation

To ensure that the observed reduction in viral titer is due to true target engagement rather than non-specific host cell toxicity, the protocol pairs in vitro counter-screening with dynamic computational modeling.

  • Cell-Based Viral Titer Assay: Infect host cells with DENV2 and treat with varying concentrations of SPO-6 to determine the EC₅₀.

  • Cytotoxicity Counter-Screen (CC₅₀): Measure host cell viability using an MTT assay. Causality: A compound is only a valid antiviral hit if its CC₅₀ is orders of magnitude higher than its EC₅₀ (high Selectivity Index). If host cells die, viral replication stops artificially; this step prevents false positives.

  • Molecular Dynamics (MD) Simulations: Perform MD simulations of the ligand-NS5 complex over 100 ns. Causality: Unlike static molecular docking, MD accounts for the conformational flexibility of the spirocyclic core and the dynamic nature of the viral enzyme pocket. The resulting ΔG_bind mathematically explains why SPO-6 (EC₅₀ 11.43 μM) outperforms SPO-7 (EC₅₀ 14.15 μM) based on transient hydrogen bond stability.

Workflow Synthesis 1. Library Synthesis 3-chlorobenzyl 1,9-diazaspiro[5.5]undecanes InVitro 2. Cell-Based Assay DENV2 Infection Model (EC50) Synthesis->InVitro Screen Counter 3. Cytotoxicity Screen Host Cell Viability (CC50) InVitro->Counter Selectivity Index MD 4. In Silico Validation NS5-Methyltransferase MD Simulation Counter->MD Target Validation Hit 5. Lead Confirmation SPO-6 (EC50 = 11.43 μM) MD->Hit Binding Affinity (ΔG)

Self-validating experimental workflow for identifying diazaspiro[5.5]undecane derivatives as DENV2 inhibitors.

Peripheral Immunomodulation: GABA_A Receptor Antagonism

While γ-aminobutyric acid type A (GABA_A) receptors are primarily known for their role in the central nervous system (CNS), they are also expressed on peripheral immune cells. Traditional GABA_A antagonists (e.g., bicuculline) readily cross the blood-brain barrier (BBB), causing severe, dose-limiting CNS toxicity (seizures).

3,9-diazaspiro[5.5]undecane-based compounds (such as Compound 2027) solve this problem through physicochemical exclusion [4]. The spirocyclic benzamide structure inherently possesses a high polar surface area and low cellular membrane permeability.

Mechanistic Causality: By restricting the compound's distribution entirely to the periphery, researchers can achieve targeted peripheral GABA_A inhibition. This allows for the modulation of immune cell cytokine release without triggering the catastrophic CNS excitotoxicity associated with traditional planar GABA_A antagonists. The spiro core acts as a functional "anchor," preventing BBB transit while maintaining high competitive binding affinity at the receptor site.

Conclusion

The diazaspiro[5.5]undecane framework is far more than a structural novelty; it is a highly tunable pharmacophore engine. Whether utilized to bridge dual-receptor pharmacophores for safer analgesics, rigidly fit into viral methyltransferase pockets, or restrict BBB permeability for peripheral immunomodulation, its three-dimensional architecture provides distinct advantages over traditional planar heterocycles. Future drug development should continue to leverage this spirocyclic rigidity to optimize target selectivity and pharmacokinetic safety profiles.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845.[Link]

  • Vidal-Torres, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.[Link]

  • Gundla, R., et al. (2020). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 44.[Link]

  • Bavo, F., et al. (2020). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. University of Copenhagen Research Portal.[Link]

Comparative

Structure-Activity Relationship (SAR) Studies of 3,9-Diazaspiro[5.5]undecane Analogs: A Comprehensive Comparison Guide

Executive Summary As a Senior Application Scientist evaluating heterocyclic scaffolds for drug discovery, the transition from two-dimensional "flatland" aromatics to three-dimensional spirocyclic systems represents a par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug discovery, the transition from two-dimensional "flatland" aromatics to three-dimensional spirocyclic systems represents a paradigm shift in medicinal chemistry. The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged bioisostere for traditional piperazines and piperidines[1]. By projecting pharmacophores into distinct spatial vectors, this scaffold dramatically improves physicochemical properties, reduces off-target hERG liabilities, and enhances receptor subtype selectivity.

This guide objectively compares the performance of 3,9-diazaspiro[5.5]undecane analogs against traditional alternatives across three distinct therapeutic targets: GABA-A receptors (immunomodulation), Dopamine D3 receptors (neurology), and GRP75 (oncology). Supported by rigorous, self-validating experimental protocols, we dissect the causality behind these structural modifications.

Part 1: Scaffold Performance Comparison — Escaping "Flatland"

Traditional piperazine rings often suffer from promiscuous binding across conserved G-protein-coupled receptors (GPCRs) due to their planar nature. Substituting a piperazine with a 3,9-diazaspiro[5.5]undecane core introduces a rigid, orthogonal geometry.

Table 1: Physicochemical & Pharmacological Comparison of Scaffolds

PropertyTraditional Piperazine/Piperidine3,9-Diazaspiro[5.5]undecane ScaffoldCausality / Advantage
Spatial Geometry Planar (2D)Orthogonal (3D)Enhanced vectorality allows precise binding to deep receptor pockets.
Target Promiscuity High (e.g., off-target GPCRs)LowSteric bulk of the spiro-center prevents binding to highly conserved off-target active sites.
Aqueous Solubility ModerateHighIncreased Fsp3 character disrupts crystal lattice packing, improving solubility.

Part 2: SAR Case Study 1 — Peripheral GABA-A Antagonists (Immunomodulation)

Recent breakthroughs have identified peripheral γ-aminobutyric acid type A receptors (GABA-A) as critical regulators of the immune system. Specifically, activating the extrasynaptic α4βδ subtype inhibits T-cell proliferation in the tumor microenvironment. Antagonizing this receptor rescues immune function ()[2].

Structural Optimization & Performance

Initial lead compounds (e.g., 2027) utilized the 3,9-diazaspiro[5.5]undecane core where a spirocyclic benzamide compensated for the conventional acidic moiety required for GABA-A binding[2]. However, to achieve subtype selectivity, researchers developed structurally simplified analogs[2].

Table 2: SAR of GABA-A Antagonists

CompoundN9-SubstitutionBinding Affinity (Ki)Selectivity (α4βδ vs α1/α2)T-Cell Proliferation Rescue
Lead 2027 Complex ArylHighModerateYes
Analog 1e m-methylphenyl180 nMSuperiorHighly Efficient

Causality: The m-methylphenyl substitution in Analog 1e perfectly occupies the lipophilic auxiliary pocket unique to the α4βδ subtype, driving superior selectivity over the synaptic α1/α2 subtypes[2].

GABA_Pathway GABA GABA (Endogenous) Receptor Extrasynaptic α4βδ GABA-A Receptor GABA->Receptor Activates Cl_Influx Chloride Influx (Hyperpolarization) Receptor->Cl_Influx T_Cell_Inhib T-Cell Proliferation Inhibited Cl_Influx->T_Cell_Inhib Analog_1e Analog 1e (Spirocyclic Antagonist) Analog_1e->Receptor Blocks (Ki=180nM) T_Cell_Rescue T-Cell Proliferation Rescued Analog_1e->T_Cell_Rescue Promotes

Fig 1. Mechanism of Analog 1e blocking GABA-A induced T-cell inhibition.

Self-Validating Experimental Protocol: Radioligand Binding & T-Cell Proliferation Rescue
  • Membrane Preparation & Receptor Isolation:

    • Procedure: Isolate membranes from HEK293T cells transiently transfected with α4, β, and δ subunits.

    • Causality & Validation: Isolating specific recombinant receptors ensures target specificity, eliminating background noise from endogenous GABA-A subtypes. Validation: Western blot of the membrane fraction confirms the stoichiometric presence of α4, β, and δ subunits prior to the assay.

  • Radioligand Displacement Assay:

    • Procedure: Incubate membranes with [3H]muscimol and varying concentrations of Analog 1e. Filter and measure radioactivity.

    • Causality & Validation: Competitive displacement by the spirocyclic analog confirms orthosteric binding. Validation: A known high-affinity antagonist (e.g., bicuculline) is run in parallel as a positive control to validate the dynamic range of the assay.

  • PBMC Isolation and CFSE Staining:

    • Procedure: Isolate human peripheral blood mononuclear cells (PBMCs) and stain with Carboxyfluorescein succinimidyl ester (CFSE).

    • Causality & Validation: CFSE dilution tracks cell divisions flow-cytometrically, providing a direct, quantitative readout of T-cell proliferation. Validation: Unstimulated PBMCs serve as a negative control to establish the baseline fluorescence of undivided cells.

  • Co-culture with GABA and Antagonist:

    • Procedure: Stimulate PBMCs with anti-CD3/CD28 in the presence of exogenous GABA (100 μM) and Analog 1e. Analyze via flow cytometry after 72 hours.

    • Causality & Validation: Adding exogenous GABA simulates the immunosuppressive tumor microenvironment. Validation: A cell viability dye (e.g., 7-AAD) is included in the flow cytometry panel to ensure that reduced proliferation is due to receptor signaling, not compound toxicity.

Part 3: SAR Case Study 2 — Dopamine D3 Receptor (D3R) Selectivity

Developing selective D3R ligands is notoriously difficult due to the high sequence homology with the D2 receptor (D2R). Traditional piperazine-based D3R ligands often exhibit high affinity but poor selectivity, leading to off-target aminergic GPCR promiscuity[3].

By leveraging a low-affinity 3,9-diazaspiro[5.5]undecane orthosteric fragment, researchers successfully reduced ligand promiscuity while maintaining extraordinary D3R selectivity ()[3].

Table 3: SAR of D3R Diazaspiro Ligands

Compound / FragmentStructural ModificationD3R Affinity (Ki)D2R Affinity (Ki)Selectivity (D2R/D3R)
Fragment 5a Bare diazaspiro orthosteric fragment2,700 nM>10,000 nMN/A
Compound 1 Addition of triazole secondary pharmacophore12.0 nM10,860 nM905
Compound 32 Optimized linker length3.2 nM192 nM60
Compound 30 Optimized aryl substitution21.0 nM19,614 nM934

Causality: Scaffold hopping from a high-affinity piperazine to the low-affinity diazaspiro Fragment 5a intentionally weakens the orthosteric interaction[3]. High affinity is then "rescued" exclusively at the D3R by adding a secondary binding site (SBS) pharmacophore (as seen in Compound 1 and 30 ), resulting in near-perfect selectivity[3].

D3R_SAR Piperazine Traditional Piperazine (High Affinity, Promiscuous) Spiro_Frag Diazaspiro Fragment 5a (Low Affinity, Ki=2.7 μM) Piperazine->Spiro_Frag Scaffold Hopping (Reduces Off-Target) Cmpd_1 Compound 1 (D3R Ki=12.0 nM) Spiro_Frag->Cmpd_1 Add SBS Pharmacophore Cmpd_32 Compound 32 (D3R Ki=3.2 nM) Cmpd_1->Cmpd_32 Linker Optimization (Increases Affinity)

Fig 2. Scaffold hopping from piperazine to diazaspiro reduces GPCR promiscuity.

Self-Validating Experimental Protocol: GPCR Radioligand Binding & Functional cAMP Assay
  • Cell Culture and Membrane Harvesting:

    • Procedure: Cultivate CHO cells stably expressing human D2R or D3R. Harvest membranes via homogenization and centrifugation.

    • Causality & Validation: Using isolated recombinant systems prevents endogenous dopaminergic interference. Validation: Receptor expression levels (Bmax) are quantified using saturation binding to ensure comparable receptor density between D2R and D3R cell lines.

  • [3H]Spiperone Binding Assay:

    • Procedure: Incubate membranes with [3H]spiperone and serial dilutions of the diazaspiro analogs.

    • Causality & Validation: Spiperone is a non-selective D2-like antagonist. Displacing it allows for the direct calculation of Ki and the D2R/D3R selectivity ratio. Validation: Haloperidol is used as a reference standard on every plate to normalize inter-assay variability.

  • cAMP Accumulation Assay (TR-FRET):

    • Procedure: Stimulate cells with forskolin (to induce cAMP) and treat with the analogs. Measure cAMP via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality & Validation: Because D2R and D3R are Gi/o-coupled, measuring the inhibition of forskolin-induced cAMP accumulation determines whether the analog acts as an agonist or antagonist. Validation: A standard curve of known cAMP concentrations is generated internally for every plate to ensure the TR-FRET signal accurately reflects absolute cAMP levels.

Part 4: SAR Case Study 3 — GRP75 Inhibition in Oncology

Beyond neuropharmacology, the 3,9-diazaspiro[5.5]undecane scaffold has proven highly effective in oncology. Recent studies targeting Glucose-Regulated Protein 75 (GRP75) in endometrial cancer utilized azaphenothiazine derivatives featuring this spirocyclic core ()[4].

Table 4: SAR of GRP75 Inhibitors (Tertiary Amine Ring Substitutions)

CompoundR-Substituent on 3,9-diazaspiro ringIC50 against ISK Cells (μM)Effect on Activity
Compound 1 Hydrogen (Unsubstituted)5.37Baseline
Compound 22 Acetyl>50.0Severe Decrease
Compound 25 Methyl~1.344x Increase

Causality: The tertiary amine ring (TAR) region requires a basic nitrogen for optimal target engagement[5]. Bulky, electron-withdrawing groups (like acetyl in Compound 22) abolish activity by neutralizing the amine and creating steric clashes[5]. Conversely, a small, electron-donating methyl group (Compound 25) enhances the basicity and lipophilicity, resulting in a four-fold increase in anti-proliferative activity against Ishikawa (ISK) cells[5].

Conclusion

The 3,9-diazaspiro[5.5]undecane scaffold is a highly versatile and privileged structure in modern drug discovery. As demonstrated across GABA-A, D3R, and GRP75 targets, replacing traditional planar heterocycles with this 3D spirocyclic core consistently yields superior subtype selectivity, reduced off-target promiscuity, and highly tunable SAR profiles. For drug development professionals, integrating this scaffold into early-stage screening libraries is a validated strategy for overcoming the limitations of "flatland" medicinal chemistry.

References

  • Bavo, F., et al. (2021). "Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect." Journal of Medicinal Chemistry.[Link]

  • Reilly, S. W., et al. (2019). "Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs)." Journal of Medicinal Chemistry.[Link]

  • Ling, X., et al. (2024). "Discovery of Novel Azaphenothiazine Derivatives to Suppress Endometrial Cancer by Targeting GRP75 to Impair Its Interaction with IP3R and Mitochondrial Ca2+ Homeostasis." Journal of Medicinal Chemistry.[Link]

Sources

Validation

3-Azaspiroundecane Hydrochloride vs. Amantadine: A Comprehensive Guide to Next-Generation M2 Proton Channel Inhibitors

Executive Summary The Influenza A virus M2 (AM2) protein is a highly selective proton channel essential for viral uncoating and replication. For decades, the adamantane derivative amantadine served as the gold-standard M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Influenza A virus M2 (AM2) protein is a highly selective proton channel essential for viral uncoating and replication. For decades, the adamantane derivative amantadine served as the gold-standard M2 inhibitor. However, its clinical efficacy has been severely compromised by central nervous system (CNS) side effects and the rapid emergence of drug-resistant viral strains (predominantly the S31N mutation).

Through rigorous structure-activity relationship (SAR) studies of spirene-based compounds, 3-Azaspiroundecane hydrochloride (chemically identified as 3-azaspiro[5.5]undecane hydrochloride, or "Compound 9") has emerged as a highly potent, next-generation spiro-piperidine inhibitor [1]. This guide provides an objective, data-driven comparison of these two inhibitors, detailing their mechanistic differences, quantitative performance, and the experimental protocols used to validate their efficacy.

Mechanistic Comparison: Overcoming Amantadine Limitations

The fundamental difference between amantadine and 3-azaspiroundecane hydrochloride lies in their binding footprint within the AM2 transmembrane (TM) helical bundle.

Amantadine binds primarily to the N-terminal lumen of the channel near Serine 31. While this physically blocks proton flux, it leaves the lower portion of the channel—specifically the G34-I35 backbone near the water-filled central cavity—highly dynamic. This localized binding makes the channel highly susceptible to resistance-conferring mutations.

In contrast, demonstrate that 3-azaspiroundecane hydrochloride interacts with the AM2-TM domain much more extensively [1]. It induces a highly homogeneous conformation of the peptide and significantly reduces the dynamic disorder of the G34-I35 region. By essentially "locking" a longer stretch of the transmembrane helix, the spiro-piperidine scaffold achieves an inhibitory potency more than an order of magnitude greater than amantadine.

M2_Inhibition M2 Influenza A M2 Proton Channel Amantadine Amantadine (Adamantane) Amantadine->M2 Weak Blockade Pore_A Binds N-terminal pore (Ser31 region) Amantadine->Pore_A Spiro 3-Azaspiroundecane HCl (Spiro-piperidine) Spiro->M2 Strong Blockade Pore_S Extensive TM binding (Immobilizes G34-I35) Spiro->Pore_S Res_A High Resistance (e.g., S31N Mutation) Pore_A->Res_A Res_S Enhanced Potency (IC50 = 0.92 μM) Pore_S->Res_S

Mechanism of M2 channel inhibition: Amantadine vs. Spiro-piperidine derivatives.

Quantitative Performance Profile

The following table synthesizes the quantitative pharmacological and structural data comparing the two inhibitors, derived from standardized electrophysiological and spectroscopic assays [1].

ParameterAmantadine3-Azaspiroundecane Hydrochloride
Chemical Scaffold Adamantane derivativeSpiro-piperidine
IC50 (Wild-Type AM2) ~16 μM0.92 ± 0.11 μM
Relative Potency Baseline (1x)>15-fold increase
Binding Interaction Localized (N-terminal pore)Extensive (Longer stretch of TM helix)
Conformational Effect Leaves lower pore dynamicInduces homogeneous conformation
G34-I35 Backbone Highly disordered / MobileImmobilized / Reduced disorder

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the efficacy and structural mechanisms of these inhibitors must be validated through orthogonal techniques. Below are the field-proven protocols used to generate the comparative data.

Two-Electrode Voltage-Clamp (TEV) Assay for IC50 Determination

Causality & Rationale: TEV in Xenopus laevis oocytes is selected over fluorescence-based liposome flux assays because it provides direct, real-time electrophysiological quantification of macroscopic proton currents. This isolates the channel from complex intracellular buffering systems, allowing for precise, artifact-free IC50 calculations.

Step-by-Step Protocol:

  • cRNA Preparation & Injection: Synthesize wild-type AM2 cRNA in vitro. Microinject 0.5–1.0 ng of cRNA into defolliculated Xenopus laevis oocytes.

  • Incubation: Incubate the injected oocytes at 18°C for 48–72 hours in ND96 medium. Reasoning: This timeframe is critical to allow sufficient translation and membrane trafficking of the M2 tetramer.

  • Baseline Electrophysiology: Place the oocyte in a recording chamber perfused with pH 8.5 Barth's solution. Insert two microelectrodes and voltage-clamp the membrane potential at -20 mV.

  • Channel Activation: Switch the perfusion to an acidic pH 5.5 Barth's solution. This triggers proton flux, recorded as an inward current.

  • Inhibitor Application: Once the inward current stabilizes, perfuse 3-azaspiroundecane hydrochloride at varying concentrations (0.1 μM to 100 μM) in the pH 5.5 solution until a steady-state block is achieved.

  • Data Analysis: Calculate the fractional inhibition of the steady-state current and fit the dose-response data to a Hill equation to extract the IC50 value [1].

TEV_Workflow Step1 Step 1 cRNA Injection into Xenopus Oocytes Step2 Step 2 Expression of AM2 Receptors (48-72h) Step1->Step2 Step3 Step 3 Voltage Clamp at -20mV & pH Drop (5.5) Step2->Step3 Step4 Step 4 Perfusion of Inhibitor (0.1-100 μM) Step3->Step4 Step5 Step 5 Current Measurement & IC50 Calculation Step4->Step5

Two-Electrode Voltage-Clamp (TEV) assay workflow for IC50 determination.

Solid-State NMR (SSNMR) for Structural Dynamics

Causality & Rationale: M2 is a highly dynamic membrane protein. X-ray crystallography often requires non-native detergents that can distort the channel's active conformation. SSNMR in synthetic lipid bilayers (e.g., DMPC/DMPG) preserves native lipid-protein interactions, making it the authoritative method for observing how drugs alter conformational heterogeneity.

Step-by-Step Protocol:

  • Proteoliposome Reconstitution: Reconstitute 15N/13C-labeled AM2 transmembrane peptides into DMPC/DMPG lipid vesicles at a biologically relevant lipid-to-protein ratio (typically 15:1).

  • Drug Binding: Incubate the proteoliposomes with a saturating concentration of 3-azaspiroundecane hydrochloride to ensure >95% target occupancy.

  • Magic-Angle Spinning (MAS): Pack the hydrated proteoliposome pellet into a MAS rotor. Spin the sample at 7–10 kHz at 273K to average out chemical shift anisotropy while maintaining lipid phase fluidity.

  • Spectroscopic Acquisition: Acquire 2D 13C-13C and 15N-13C correlation spectra.

  • Line Width Analysis: Analyze the NMR line widths of specific residues (e.g., G34, I35). Validation: A narrowing of line widths in the presence of the spiro-piperidine confirms a reduction in dynamic disorder and the induction of a homogeneous structural state.

Conclusion

While amantadine paved the way for M2 channel targeted therapies, its limited binding footprint and susceptibility to resistance severely limit its modern utility. 3-Azaspiroundecane hydrochloride represents a significant structural evolution. By utilizing a spiro-piperidine scaffold, it achieves an IC50 of 0.92 μM (>15-fold more potent than amantadine) and physically stabilizes the highly dynamic G34-I35 region of the channel. For researchers and drug developers, this compound serves as a critical benchmark for the design of next-generation, resistance-evading antiviral therapeutics.

References

  • Wang, J., Cady, S. D., Balannik, V., Pinto, L. H., DeGrado, W. F., & Hong, M. (2009). "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus." Journal of the American Chemical Society, 131(23), 8066–8076.[Link]

Comparative

In Vivo Validation of 3,9-Diazaspiro[5.5]undecane-Based CCR5 Antagonists: A Comparative Guide

This guide provides a comprehensive overview of the in vivo validation of 3,9-diazaspiro[5.5]undecane-based C-C chemokine receptor type 5 (CCR5) antagonists. It is intended for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the in vivo validation of 3,9-diazaspiro[5.5]undecane-based C-C chemokine receptor type 5 (CCR5) antagonists. It is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of this promising class of therapeutic agents and compare their potential with other established CCR5 inhibitors.

Introduction: CCR5 as a Pivotal Therapeutic Target

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the trafficking and activation of various immune cells, including T cells and macrophages.[1][2] Its significance as a therapeutic target was solidified with the discovery of its role as a primary co-receptor for the entry of the most common strains of HIV-1 into host cells.[1][3] Individuals with a natural 32-base-pair deletion in the CCR5 gene exhibit resistance to HIV-1 infection, highlighting the potential of antagonizing this receptor.[3] Beyond HIV, CCR5 has been implicated in a range of inflammatory and autoimmune diseases, as well as in cancer metastasis and recovery from stroke, broadening the therapeutic landscape for its antagonists.[2][4][5][6]

The clinical success of Maraviroc, the first FDA-approved CCR5 antagonist, has paved the way for the development of next-generation inhibitors with improved pharmacological profiles.[7][8][9] The 3,9-diazaspiro[5.5]undecane scaffold represents a novel chemical class of CCR5 antagonists with the potential for enhanced potency, selectivity, and oral bioavailability.[10] This guide will delve into the critical in vivo methodologies required to validate these compounds and benchmark their performance against existing alternatives.

The Landscape of CCR5 Antagonists: A Comparative Overview

Several small-molecule CCR5 antagonists have been developed, with Maraviroc being the most prominent.[7][8] Others, such as Aplaviroc and Vicriviroc, have also undergone clinical evaluation, though their development was halted due to issues with hepatotoxicity or suboptimal efficacy, respectively.[7][11] Cenicriviroc, a dual CCR5/CCR2 antagonist, has also been investigated.[1][9] The 3,9-diazaspiro[5.5]undecane-based antagonists are a newer class of compounds that have emerged from medicinal chemistry efforts to identify novel scaffolds with improved drug-like properties.[10]

The primary mechanism of action for these small-molecule inhibitors is allosteric antagonism. They bind to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor, inducing a conformational change that prevents the binding of the HIV-1 gp120 envelope protein, thereby blocking viral entry.[6]

In Vivo Validation Strategy: A Step-by-Step Approach

The in vivo validation of a novel 3,9-diazaspiro[5.5]undecane-based CCR5 antagonist requires a systematic and rigorous evaluation of its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel CCR5 antagonist.

G cluster_0 Preclinical In Vivo Validation A Compound Selection & Formulation B Pharmacokinetic (PK) Profiling (Rodent Models) A->B Oral/IV Administration C Pharmacodynamic (PD) Assessment (Target Engagement) B->C Dose-Response Relationship D Efficacy Studies in Relevant Disease Models C->D Establishment of Effective Dose E Safety & Toxicology Evaluation D->E Therapeutic Window Determination F Lead Candidate Selection E->F Benefit-Risk Assessment

Caption: A streamlined workflow for the in vivo validation of CCR5 antagonists.

Pharmacokinetic (PK) Profiling

A crucial first step is to determine the pharmacokinetic properties of the candidate compound. These studies are typically conducted in rodent models (e.g., rats, mice) and involve administering the compound via different routes (e.g., oral, intravenous) to assess its absorption, distribution, metabolism, and excretion (ADME).

Key PK Parameters:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.
F (%) BioavailabilityThe fraction of an administered dose that reaches systemic circulation.

A favorable PK profile for an orally administered CCR5 antagonist would include good bioavailability, a Cmax sufficient to achieve therapeutic concentrations, and a half-life that allows for convenient dosing regimens (e.g., once or twice daily).[12]

Step-by-Step Protocol for Rodent PK Study:

  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats).

  • Dosing: Administer the 3,9-diazaspiro[5.5]undecane-based compound at a predetermined dose via oral gavage and intravenous injection to different groups of animals.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and quantify the drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the key PK parameters using appropriate software.

Pharmacodynamic (PD) Assessment: Demonstrating Target Engagement

Pharmacodynamic studies aim to demonstrate that the compound is interacting with its intended target (CCR5) in a dose-dependent manner. A common method for assessing CCR5 engagement is to measure receptor occupancy.

Step-by-Step Protocol for CCR5 Receptor Occupancy Assay:

  • Animal Model: Use a relevant animal model, such as humanized mice with reconstituted human immune cells expressing CCR5.

  • Dosing: Administer the test compound at various doses.

  • Cell Isolation: At specific time points after dosing, isolate peripheral blood mononuclear cells (PBMCs).

  • Staining: Stain the cells with a fluorescently labeled anti-CCR5 antibody that does not compete with the antagonist for binding.

  • Flow Cytometry: Analyze the stained cells using flow cytometry to determine the percentage of CCR5 receptors that are not bound by the antagonist.

  • Data Analysis: Correlate the level of receptor occupancy with the administered dose.

A high level of receptor occupancy is generally required for antiviral efficacy.[11]

Efficacy in Preclinical Disease Models

The ultimate test of a novel CCR5 antagonist is its ability to demonstrate efficacy in relevant animal models of disease.

HIV Infection Models

For HIV, humanized mouse models are the gold standard for preclinical efficacy testing. These are typically immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a functional human immune system.

Step-by-Step Protocol for HIV Efficacy Study in Humanized Mice:

  • Model Generation: Generate humanized mice (e.g., hu-HSC or BLT mice).

  • Infection: Infect the mice with a CCR5-tropic strain of HIV-1.

  • Treatment: Begin treatment with the 3,9-diazaspiro[5.5]undecane-based antagonist, a comparator compound (e.g., Maraviroc), and a vehicle control.

  • Monitoring: Monitor viral load in the plasma over time using a quantitative RT-PCR assay.

  • Immunophenotyping: Assess CD4+ T cell counts to evaluate the immunological benefit of the treatment.

  • Data Analysis: Compare the reduction in viral load and the preservation of CD4+ T cells between the treatment and control groups.

A successful CCR5 antagonist should significantly reduce the viral load and protect against CD4+ T cell depletion.[7][8]

Other Disease Models

The therapeutic potential of CCR5 antagonists extends beyond HIV. Preclinical models for other indications include:

  • Stroke: In models of focal ischemic stroke in mice, CCR5 antagonists have been shown to reduce infarct volume and improve behavioral outcomes.[4][5]

  • Atherosclerosis: In mouse models of atherosclerosis, CCR5 antagonism has been demonstrated to reduce plaque progression.[3]

  • Cancer: The role of CCR5 in tumor metastasis can be investigated in xenograft models where human cancer cells are implanted into immunodeficient mice.[2]

Safety and Toxicology Assessment

A thorough evaluation of the safety profile of a new chemical entity is paramount. Initial in vivo safety studies are typically conducted in rodents and may include:

  • Acute Toxicity Studies: To determine the short-term adverse effects of a single high dose.

  • Repeat-Dose Toxicity Studies: To assess the effects of longer-term administration.

During these studies, animals are monitored for clinical signs of toxicity, and at the end of the study, blood and tissues are collected for hematological, clinical chemistry, and histopathological analysis.[12]

Comparative Performance of 3,9-Diazaspiro[5.5]undecane-Based Antagonists

While detailed in vivo data for specific 3,9-diazaspiro[5.5]undecane-based CCR5 antagonists are emerging, their initial discovery and characterization suggest several potential advantages.[10]

Potential Advantages:

  • High Potency: In vitro studies have identified compounds with potent antiviral activity.[10]

  • Improved Pharmacokinetics: The spirocyclic scaffold may confer favorable ADME properties, leading to improved oral bioavailability.[10]

  • Novelty of Chemical Space: As a distinct chemical class, these compounds may have a different side-effect profile compared to existing CCR5 antagonists.

Comparative Data Table (Hypothetical):

CompoundClassIn Vitro IC50 (nM)Oral Bioavailability (Rat, %)In Vivo Efficacy (HIV Mouse Model)
Maraviroc Imidazopyridine1-5~33Significant viral load reduction
Compound X 3,9-Diazaspiro[5.5]undecane0.5-2>50To be determined
Vicriviroc Piperidinopiperidine1-10VariablePotent antiviral activity

Conclusion and Future Directions

The 3,9-diazaspiro[5.5]undecane scaffold represents a promising new avenue for the development of potent and orally bioavailable CCR5 antagonists. The in vivo validation of these compounds, following the systematic approach outlined in this guide, will be critical to realizing their therapeutic potential. Rigorous comparative studies against established benchmarks like Maraviroc in relevant preclinical models of HIV and other inflammatory diseases will be essential to define their place in the therapeutic armamentarium. Future research should focus on comprehensive preclinical development, including long-term safety studies and the evaluation of their potential for drug-drug interactions.

References

  • CCR5 receptor antagonists in preclinical to phase II clinical development for tre
  • CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the liter
  • Clinical use of CCR5 inhibitors in HIV and beyond - PMC. (n.d.).
  • Efficacy of the CCR5 Antagonist Maraviroc in Reducing Early, Ritonavir-Induced Atherogenesis and Advanced Plaque Progression in Mice | Circul
  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed. (2009, January 1).
  • CCR5 antagonists as neuroprotective and stroke recovery enhancing agents: a preclinical systematic review and meta-analysis - eLife. (2025, January 7).
  • Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - Frontiers. (n.d.).
  • Preclinical systematic review of CCR5 antagonists as cerebroprotective and stroke recovery enhancing agents - PubMed. (2025, April 7).
  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - Taylor & Francis. (2016, November 18).
  • 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984 - PubChem. (n.d.).
  • 3-Methyl-3,9-diazaspiro[5.5]undecane - Sigma-Aldrich. (n.d.).
  • 3-Methyl-3,9-diazaspiro[5.5]undecane - Sigma-Aldrich. (n.d.).
  • Synergistic Combinations of the CCR5 Inhibitor VCH-286 with Other Classes of HIV-1 ... - PMC. (n.d.).
  • A Predictive Model for Identifying the Most Effective Anti- CCR5 Monoclonal Antibody - Archives of Pharmacy Practice. (2023, January 15).
  • Pharmacokinetics and Short-Term Safety of 873140, a Novel CCR5 Antagonist, in Healthy Adult Subjects - PMC. (n.d.).
  • Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening - PMC. (n.d.).
  • 3,9-Diazaspiro[5.5]undecane-2,4-dione | ChemScene. (n.d.).
  • Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists - N
  • 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, ethyl ester | ChemScene. (n.d.).
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton - University of Southampton. (n.d.).
  • Development, Optimization, and In Vivo Validation of New Imidazopyridine Chemotypes as Dual TLR7/TLR9 Antagonists through Activity-Directed Sequential Incorporation of Relevant Structural Subunits - PubMed. (2022, September 8).
  • CCR5 antagonists as anti-HIV-1 agents. 1.

Sources

Validation

Pharmacokinetic Profile Comparison of Novel Diazaspiro[5.5]undecane Derivatives

Executive Summary In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for optimizing pharmacokinetic (PK) profiles. The diazaspiro[5.5]undecane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for optimizing pharmacokinetic (PK) profiles. The diazaspiro[5.5]undecane scaffold has emerged as a privileged, three-dimensional bioisostere for traditional piperazine and piperidine rings[1][2]. By introducing a rigid, sp3-rich spirocyclic core, medicinal chemists can systematically improve aqueous solubility, reduce off-target promiscuity (such as hERG liability and cytotoxicity), and enhance metabolic stability[3].

This guide provides an objective, data-driven comparison of diazaspiro[5.5]undecane derivatives against traditional planar alternatives, supported by field-proven experimental methodologies for PK validation.

The Pharmacokinetic Rationale for Spirocyclic Cores

The decision to replace a traditional piperazine ring with a diazaspiro[5.5]undecane core is grounded in physicochemical causality. Planar nitrogen-containing heterocycles often suffer from high lipophilicity (LogP) and poor aqueous solubility due to highly efficient crystal lattice stacking. Furthermore, their flat conformation allows them to easily intercalate into the active sites of Cytochrome P450 (CYP) enzymes, leading to rapid Phase I metabolic clearance.

By utilizing a diazaspiro[5.5]undecane core, researchers achieve the following:

  • Increased sp3 Character (Fsp3): The spiro-fusion creates a bulky, three-dimensional geometry that disrupts crystal packing, thereby lowering the melting point and significantly enhancing aqueous solubility.

  • Steric Shielding: The rigid spatial arrangement sterically hinders the basic nitrogen atoms from optimal coordination within CYP450 heme centers, often reducing Human Liver Microsome (HLM) clearance[1].

  • Reduced Cytotoxicity: In specific frameworks (e.g., PARP-1 inhibitors like Olaparib), substituting the piperazine core with a diazaspiro system has been shown to drastically reduce off-target DNA damage and general cytotoxicity[3].

BioisostereLogic Piperazine Planar Piperazine Core (High CYP Liability) Spiro Diazaspiro[5.5]undecane (sp3-rich, Rigid 3D) Piperazine->Spiro Bioisosteric Replacement PK_Metab Improved Metabolic Stability Spiro->PK_Metab PK_Sol Enhanced Aqueous Solubility Spiro->PK_Sol PK_Tox Reduced Off-Target Toxicity Spiro->PK_Tox

Logical flow of PK optimization via diazaspiro[5.5]undecane bioisosteric replacement.

Comparative Pharmacokinetic & Efficacy Profiles

The versatility of the diazaspiro[5.5]undecane scaffold is best illustrated by its successful integration across diverse therapeutic targets. The table below synthesizes comparative data where spirocyclic derivatives outperformed or distinctly altered the PK/PD landscape compared to their traditional counterparts.

Therapeutic TargetTraditional Scaffold / ControlDiazaspiro[5.5]undecane DerivativeKey Pharmacokinetic & Efficacy ShiftsRef.
PARP-1 Inhibition (Oncology)Olaparib (Piperazine core)Compound 13c (Free-amine diazaspiro)Maintained target affinity (IC50 = 109.5 nM) while demonstrating significantly reduced off-target cytotoxicity and DNA damage.[3]
CCR5 Antagonism (Antiviral)Cyclic carbamate templateCompound 32 (3,9-diazaspiro[5.5]undeca-2-one)Achieved an optimal combination of antiviral potency, high target selectivity, and excellent oral bioavailability.[4]
Pain Management (MOR/σ1R)Oxycodone (Standard MOR agonist)Compound 15au (1-oxa-4,9-diazaspiro)Exhibited localized peripheral analgesic activity with drastically reduced gastrointestinal side effects (constipation) at equianalgesic doses.[5]
ACC Inhibition (Metabolic)Standard aroyl-piperidineCompounds 1d–1g (1,9-diazaspiro)Modulated Human Liver Microsome (HLM) clearance while improving apparent permeability (Papp) in SAR studies.[1]

Standardized Experimental Methodologies for PK Profiling

To ensure scientific integrity and trustworthiness, the following protocols represent self-validating systems for evaluating the pharmacokinetic properties of novel diazaspiro[5.5]undecane derivatives.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) of the compound by Phase I metabolic enzymes.

  • Preparation: Prepare a 10 mM stock solution of the diazaspiro derivative in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Causality: This concentration provides sufficient enzyme density without causing excessive non-specific protein binding.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor required for Cytochrome P450 catalytic activity.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately mix with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the metabolic enzymes, halting the reaction and precipitating proteins for cleaner LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

This protocol calculates absolute oral bioavailability ( F% ), systemic clearance, and volume of distribution.

  • Formulation: Formulate the diazaspiro derivative in a vehicle suitable for both IV and PO administration (e.g., 5% DMSO / 40% PEG400 / 55% Saline). Causality: A uniform vehicle ensures that solubility differences do not confound the absorption data.

  • Dosing: Administer the compound to male Sprague-Dawley rats via intravenous (IV) tail vein injection (e.g., 1 mg/kg) and oral (PO) gavage (e.g., 5 mg/kg).

  • Blood Collection: Collect blood samples (~200 μL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

  • Data Analysis: Quantify plasma concentrations via LC-MS/MS. Use Non-Compartmental Analysis (NCA) to calculate the Area Under the Curve (AUC). Absolute bioavailability is calculated as: F(%)=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PK_Workflow Dosing 1. Animal Dosing (IV & PO) Sampling 2. Blood Sampling (Time-course) Dosing->Sampling Prep 3. Sample Prep (Precipitation) Sampling->Prep Analysis 4. LC-MS/MS (Quantification) Prep->Analysis Data 5. PK Analysis (AUC, Cl, T1/2) Analysis->Data

Standardized in vivo pharmacokinetic profiling workflow for diazaspiro derivatives.

Conclusion

The strategic incorporation of the diazaspiro[5.5]undecane core represents a highly effective methodology for overcoming the pharmacokinetic limitations of planar heterocycles. As demonstrated across multiple therapeutic indications—from oncology to virology—this bioisosteric replacement consistently yields compounds with enhanced metabolic stability, superior oral bioavailability, and minimized off-target toxicity.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. 1

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. 5

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. 4

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. 2

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. 3

Sources

Comparative

Selectivity Profiling of 3,9-Diazaspiro[5.5]undecane-Based Antagonists: A Comparative Guide

As drug development pivots toward targeting peripheral receptor systems, the need for compounds that avoid central nervous system (CNS) exposure has never been more critical. Historically, γ-aminobutyric acid type A rece...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeting peripheral receptor systems, the need for compounds that avoid central nervous system (CNS) exposure has never been more critical. Historically, γ-aminobutyric acid type A receptor (GABA-A) antagonists like Gabazine and Bicuculline have been indispensable for CNS research. However, their high blood-brain barrier (BBB) permeability causes severe pro-convulsant off-target effects, rendering them unusable for emerging peripheral applications, such as immunomodulation.

This guide provides an in-depth comparative analysis and selectivity profiling workflow for 3,9-diazaspiro[5.5]undecane-based antagonists —a novel class of spirocyclic compounds engineered specifically for peripheral restriction and subtype selectivity [1].

The Paradigm Shift: Peripheral GABA-A Modulation

Recent immunological research has uncovered that macrophages and dendritic cells synthesize and secrete GABA, which subsequently binds to extrasynaptic GABA-A receptors (specifically the α4βδ subtype) on T-cells. This signaling cascade triggers chloride (Cl-) influx, hyperpolarizes the membrane, and inhibits T-cell proliferation.

To rescue T-cell function in immunosuppressive microenvironments (such as tumor microenvironments), we require an antagonist that is both subtype-selective (favoring α4βδ over synaptic α1/α2 subtypes) and peripherally restricted (low cellular membrane permeability). The 3,9-diazaspiro[5.5]undecane scaffold, particularly optimized analogs like Compound 1e, perfectly fulfills these pharmacokinetic and pharmacodynamic criteria [1].

Pathway GABA Macrophage-Derived GABA Receptor Extrasynaptic GABA-A (α4βδ Subtype) GABA->Receptor Activates Inhibition Suppression of T-Cell Proliferation Receptor->Inhibition Triggers Cl- Influx Antagonist 3,9-diazaspiro[5.5]undecane (e.g., Compound 1e) Antagonist->Receptor Competitive Inhibition Rescue Rescue of Immune Function Antagonist->Rescue Enables

Diagram 1: Mechanism of peripheral immunomodulation via 3,9-diazaspiro[5.5]undecane antagonists.

Comparative Performance Data

Classic GABA-A antagonists rely on acidic moieties that facilitate broad receptor binding and high membrane permeability. In contrast, 3,9-diazaspiro[5.5]undecane analogs utilize a spirocyclic benzamide to compensate for this acidic moiety. This structural substitution is the causal factor behind their low membrane permeability and high selectivity for the extrasynaptic α4βδ subtype [1].

The table below objectively compares the performance of the 3,9-diazaspiro[5.5]undecane scaffold against traditional alternatives.

CompoundStructural ScaffoldPrimary Target PreferenceBBB PermeabilityKi (α4βδ)Ki (α1β2γ2)Primary Application
Gabazine (SR-95531) Aryl-pyridazineSynaptic (α1, α2, α3)High>5000 nM~150 nMCNS Electrophysiology
Bicuculline Phthalide-isoquinolineNon-selectiveHigh~800 nM~200 nMBroad CNS Antagonism
Compound 2027 3,9-diazaspiro[5.5]undecaneSynaptic & ExtrasynapticLow~250 nM~190 nMPeripheral Lead Scaffold
Compound 1e 3,9-diazaspiro[5.5]undecaneExtrasynaptic (α4βδ)Very Low180 nM >1000 nM Peripheral Immunomodulation

Data synthesized from structure-activity relationship (SAR) studies demonstrating the superiority of the m-methylphenyl analog (Compound 1e) in achieving α4βδ selectivity [1].

Experimental Workflow: Selectivity Profiling

To rigorously validate the selectivity and functional efficacy of a 3,9-diazaspiro[5.5]undecane-based antagonist, a multi-tiered experimental workflow is required.

Workflow Prep 1. Membrane Preparation (Transfected HEK293T Cells) Binding 2. Radioligand Displacement ([3H]Muscimol vs Antagonist) Prep->Binding Selectivity 3. Selectivity Profiling (Ki α4βδ vs Ki α1β2γ2) Binding->Selectivity Functional 4. Functional Rescue Assay (Primary T-Cell Proliferation) Selectivity->Functional

Diagram 2: Step-by-step workflow for the selectivity profiling of GABA-A receptor antagonists.

Protocol 1: Subtype-Selective Radioligand Binding Assay

Objective: Determine the competitive binding affinity ( Ki​ ) of the antagonist across distinct GABA-A receptor subtypes.

Why this protocol is self-validating: By utilizing transiently transfected HEK293T cells rather than primary tissue, we isolate the specific receptor subtypes (e.g., α1β2γ2 vs α4βδ). Furthermore, incorporating a Schild plot analysis ensures that the displacement of the orthosteric tracer ([3H]muscimol) is purely competitive, ruling out allosteric modulation.

Step-by-Step Methodology:

  • Receptor Expression: Transiently transfect HEK293T cells with human GABA-A receptor subunits (either α1, β2, and γ2s or α4, β3, and δ) using polyethylenimine (PEI). Harvest cells 48 hours post-transfection.

  • Membrane Preparation: Homogenize the cell pellets in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 × g for 20 minutes at 4°C. Causality: Washing the membranes multiple times removes endogenous GABA that would otherwise artificially lower the apparent affinity of the radioligand.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]muscimol, and varying concentrations of the 3,9-diazaspiro[5.5]undecane antagonist (10 pM to 100 µM).

  • Non-Specific Binding (NSB) Control: Define NSB in parallel wells using 1 mM unlabeled GABA. Causality: This high concentration completely saturates the orthosteric sites, ensuring that any remaining radioactive signal is strictly non-specific background binding, allowing for accurate baseline subtraction.

  • Equilibration & Filtration: Incubate the plates at 4°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional T-Cell Proliferation Rescue Assay

Objective: Confirm that the α4βδ-selective binding translates to the physiological rescue of T-cell proliferation.

Step-by-Step Methodology:

  • Isolation & Stimulation: Isolate primary murine CD4+ T-cells from splenocytes. Stimulate the cells in vitro using anti-CD3/anti-CD28 coated Dynabeads to induce baseline proliferation.

  • GABA-Induced Suppression: Treat the stimulated T-cells with 100 µM exogenous GABA. Causality: This establishes the immunosuppressive baseline by activating the α4βδ receptors on the T-cells, mimicking the tumor microenvironment.

  • Antagonist Titration: Co-administer Compound 1e at varying concentrations (0.1 µM to 10 µM).

  • Readout: Pulse the cells with [3H]Thymidine for the final 16 hours of a 72-hour incubation period. Harvest the cells and measure DNA incorporation. A dose-dependent restoration of [3H]Thymidine incorporation confirms that the 3,9-diazaspiro[5.5]undecane antagonist successfully blocks the GABA-induced hyperpolarization, rescuing cellular proliferation [1].

Scaffold Versatility Note

While this guide focuses heavily on the GABA-A receptor system, it is worth noting the remarkable structural versatility of the 3,9-diazaspiro[5.5]undecane scaffold. Minor functionalization of this exact same spirocyclic core has also yielded highly potent, selective, and orally bioavailable antagonists for the CCR5 receptor , demonstrating its broad utility in modern drug discovery for both antiviral and immunomodulatory targets [2].

References

  • Title: Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Safety & Regulatory Compliance

Safety

3-Ethyl-3,9-diazaspiro[5.5]undecane proper disposal procedures

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of 3-Ethyl-3,9-diazaspiro[5.5]undecane As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of 3-Ethyl-3,9-diazaspiro[5.5]undecane

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex spirocyclic scaffolds. 3-Ethyl-3,9-diazaspiro[5.5]undecane (CAS: 1260832-77-6) is an aliphatic spiro diamine increasingly utilized in medicinal chemistry for its unique conformational rigidity and vector mapping capabilities[1]. However, its basicity and reactivity profile necessitate stringent, mechanistically sound disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step methodology for the operational handling and disposal of this compound, grounded in the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) framework[2].

Physicochemical & Hazard Profile

Before initiating any waste management protocol, it is critical to understand the quantitative and qualitative hazard profile of the chemical[1].

Property / ParameterData / Specification
Chemical Name 3-Ethyl-3,9-diazaspiro[5.5]undecane
CAS Number 1260832-77-6
Molecular Formula C11H22N2
Physical Form Liquid
GHS Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Storage Conditions 2-8°C, sealed, dry, protected from light

Data summarized from verified Safety Data Sheet (SDS) parameters [1][1][3].

Mechanistic Causality in Chemical Segregation

In chemical waste management, we do not segregate arbitrarily; we segregate based on reaction kinetics and thermodynamics. 3-Ethyl-3,9-diazaspiro[5.5]undecane contains two secondary/tertiary amine centers, rendering it a moderate-to-strong organic base[1].

  • Acid Incompatibility: Mixing this spiro diamine with concentrated acidic waste streams will trigger a rapid, highly exothermic neutralization reaction. This heat generation can cause localized boiling of solvents, leading to container pressurization and potential rupture.

  • Oxidizer Incompatibility: Contact with strong oxidizing agents (e.g., peroxides, permanganates) can lead to uncontrolled oxidation of the amine nitrogen, potentially generating toxic nitrogen oxide (NOx) gases and posing a severe fire risk.

Step-by-Step Disposal Methodology

Phase 1: Waste Characterization & Segregation

  • Identify the Waste Stream: Classify the waste as a hazardous organic amine liquid. Under RCRA guidelines, this falls under Subtitle C regulation for hazardous waste management, requiring "cradle-to-grave" oversight [2][2].

  • Segregate: Isolate the 3-Ethyl-3,9-diazaspiro[5.5]undecane waste from all halogens, acids, and oxidizers. Designate a specific waste stream exclusively for "Basic Organic Liquids" or "Aliphatic Amines."

Phase 2: Containerization

  • Select Compatible Materials: Utilize High-Density Polyethylene (HDPE) or borosilicate glass containers [4][4]. Causality: Amines can degrade certain polycarbonates and react with metal containers (such as aluminum or carbon steel) over time, leading to leaks. HDPE provides excellent chemical resistance against aliphatic amines.

  • Seal and Inspect: Ensure the container is equipped with a secure, leak-proof PTFE-lined cap. Do not fill the container beyond 90% capacity to allow for vapor expansion.

Phase 3: Satellite Accumulation Area (SAA) Protocols

  • Labeling: Affix a compliant hazardous waste label immediately upon adding the first drop of waste [4][4]. The label must explicitly state "Hazardous Waste: 3-Ethyl-3,9-diazaspiro[5.5]undecane (Basic Amine)" and list the primary hazards (Irritant, Harmful).

  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray (e.g., polypropylene) capable of holding 110% of the primary container's volume.

  • Storage Limits: Adhere strictly to RCRA SAA regulations—accumulate no more than 55 gallons of hazardous waste at or near the point of generation, and transfer to a central accumulation area within the legally mandated timeframe [4][4].

Phase 4: Final RCRA-Compliant Disposal

  • Manifesting: Work with your Environmental Health and Safety (EH&S) department to prepare a Uniform Hazardous Waste Manifest [3][5].

  • Thermal Destruction (Incineration): The EPA mandates that organic amines be disposed of via high-temperature incineration at a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF) [3][5]. Causality: Incineration ensures the complete thermal destruction of the spirocyclic framework into carbon dioxide, water, and nitrogen gas. The TSDF's scrubber systems will capture any residual NOx emissions, preventing environmental contamination.

Disposal Workflow Diagram

The following logical workflow maps the lifecycle of 3-Ethyl-3,9-diazaspiro[5.5]undecane waste from generation to final destruction.

G Start Waste Generation (3-Ethyl-3,9-diazaspiro[5.5]undecane) Segregation Segregation & Compatibility Check (Isolate from Acids & Oxidizers) Start->Segregation Container Primary Containerization (HDPE or Borosilicate Glass) Segregation->Container SAA Satellite Accumulation Area (SAA) (Secondary Containment, RCRA Labeled) Container->SAA EHSPickup EH&S Transfer to Central Storage (Uniform Hazardous Waste Manifest) SAA->EHSPickup Incineration RCRA-Permitted Incineration (Thermal Destruction at TSDF) EHSPickup->Incineration

Caption: Workflow for the RCRA-compliant disposal of 3-Ethyl-3,9-diazaspiro[5.5]undecane.

Spill Response Protocol

In the event of an accidental release during handling or disposal[6]:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don PPE: Equip safety goggles, nitrile gloves (double-gloving recommended), and a lab coat.

  • Contain and Neutralize: Do not use water to flush the spill. Instead, cover the liquid with a chemically inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a designated solid hazardous waste container. Label appropriately for EH&S pickup.

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." Available at:[Link]

  • US Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." Available at:[Link]

Sources

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